roflumilast N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMSARUQULRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433059 | |
| Record name | roflumilast N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-78-5 | |
| Record name | roflumilast N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Roflumilast N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROFLUMILAST N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Characterization of Roflumilast N-oxide: A Technical Guide to its PDE4 Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of roflumilast N-oxide, the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. Roflumilast is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD), and its pharmacological activity is largely attributed to this compound.[1][2][3] This document details the molecule's mechanism of action, inhibitory potency and selectivity, the experimental protocols used for its characterization, and its effects on various cell types.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a vast array of cellular functions, including inflammation, immune responses, and smooth muscle relaxation.[4][5][6]
This compound exerts its therapeutic effect by selectively inhibiting PDE4. This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation.[7] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][8] Activation of these pathways ultimately suppresses the activity of pro-inflammatory cells and mediators, which is central to its efficacy in inflammatory airway diseases.[7][9]
Quantitative Data: Inhibitory Potency and Selectivity
This compound is a potent inhibitor of PDE4 isoenzymes and demonstrates high selectivity over other PDE families. It is only two- to three-fold less potent than its parent compound, roflumilast.[7][10] This high potency allows for effective inhibition of inflammatory processes at low nanomolar concentrations.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and Comparators against PDE Isoforms
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Other PDEs (IC₅₀) | Reference |
|---|---|---|---|---|---|---|
| This compound | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | Highly selective vs PDE1, 2, 3, 5, 7 | [7][11] |
| Roflumilast | 0.41 nM | 0.84 nM | Slightly lower potency | 0.68 - 0.81 nM | PDE1,2,3,7,8,10 (>200µM); PDE5 (17µM) | [11][12][13][14] |
| Cilomilast | - | 25 - 240 nM | - | 11 - 61 nM | PDE1 (74µM); PDE2 (65µM); PDE3 (>1000µM) | [12][14] |
| Rolipram | - | >10 nM | - | >10 nM | Potency is >100-fold lower than Roflumilast |[11] |
Note: IC₅₀ values can vary slightly between studies due to different experimental conditions. This table represents a summary of reported values.
Experimental Protocols
The in vitro characterization of this compound involves both biochemical and cell-based assays to determine its direct enzymatic inhibition and its functional effects in a cellular context.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4. A common method is the fluorescence polarization (FP) assay.
Protocol Overview:
-
Enzyme Preparation : Recombinant human PDE4 isoenzymes (e.g., PDE4B1) are diluted in assay buffer.[15]
-
Compound Addition : Serial dilutions of this compound (or other test compounds) are added to the wells of a microplate.
-
Enzyme Incubation : The PDE4 enzyme is added to the wells containing the compound and incubated briefly.
-
Substrate Addition : A fluorescently labeled substrate, such as fluorescein-labeled cAMP (cAMP-FAM), is added to initiate the enzymatic reaction.[15]
-
Reaction & Detection : PDE4 hydrolyzes cAMP-FAM into a linearized FAM-monophosphate. A binding agent that specifically recognizes the free phosphate group is added. This binding creates a large complex that rotates slowly, resulting in a high fluorescence polarization signal.[15] The degree of inhibition is inversely proportional to the FP signal.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-based assays are crucial for understanding how enzyme inhibition translates into a functional cellular response. A key assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated monocytes.
Protocol Overview:
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937) are cultured.
-
Pre-incubation : Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Stimulation : Cells are stimulated with LPS to induce an inflammatory response and TNF-α production.[6][16]
-
Incubation : The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for cytokine release.
-
Supernatant Collection : The cell culture supernatant is collected after centrifugation to remove cells.
-
Quantification : The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The inhibitory effect of this compound is determined by comparing TNF-α levels in treated samples to untreated, LPS-stimulated controls. IC₅₀ values are then calculated.
In Vitro Effects on Inflammatory and Structural Cells
This compound has been shown to affect the functions of a wide range of inflammatory and structural cells implicated in the pathophysiology of COPD.[1] Its ability to modulate these cells underscores its broad anti-inflammatory and potential disease-modifying effects.
Table 2: Summary of In Vitro Cellular Effects of this compound
| Cell Type | Stimulus | Measured Response | Effect of this compound | IC Value (approx.) | Reference |
|---|---|---|---|---|---|
| Neutrophils | fMLP / LPS | LTB₄, ROS, IL-8, MMP-9, Elastase | Inhibition of release/formation | 3-40 nM | [9][11] |
| Monocytes / Macrophages | LPS | TNF-α, CCL2, CCL3, CCL4, CXCL10 | Inhibition of cytokine/chemokine release | 3-40 nM | [9][11] |
| CD4+ T-Cells | Anti-CD3/CD28 | Proliferation, IL-2, IL-4, IL-5, IFN-γ | Inhibition of proliferation and cytokine release | 3-40 nM | [11][17] |
| Human Lung Fibroblasts | TNF-α / bFGF / TGF-β1 | ICAM-1, Eotaxin, Proliferation, α-SMA | Inhibition of inflammatory markers, proliferation, and differentiation | 0.5 - 0.9 nM | [18] |
| Human Bronchial Epithelial Cells | Cigarette Smoke Extract | Ciliary Beat Frequency (CBF), Loss of ciliated cells | Increased CBF, prevention of ciliated cell loss | 1 µM (max effect) |[19] |
fMLP: N-formyl-methionyl-leucyl-phenylalanine; ROS: Reactive Oxygen Species; LTB₄: Leukotriene B₄; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; ICAM-1: Intercellular Adhesion Molecule 1; α-SMA: Alpha-Smooth Muscle Actin.
Conclusion
The in vitro characterization of this compound establishes it as a highly potent and selective inhibitor of the PDE4 enzyme. Biochemical assays confirm its sub-nanomolar to low nanomolar affinity for PDE4 isoforms, while cell-based assays demonstrate its functional efficacy in suppressing key inflammatory pathways in a variety of relevant cell types. These comprehensive in vitro data provide a strong mechanistic foundation for the therapeutic utility of roflumilast in the treatment of chronic inflammatory diseases such as COPD.
References
- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modelling of roflumilast and this compound by total phosphodiesterase-4 inhibitory activity and development of a population pharmacodynamic-adverse event model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A phosphodiesterase 4 inhibitor, this compound, inhibits human lung fibroblast functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
roflumilast N-oxide's role in cyclic AMP signaling pathways
An In-Depth Technical Guide on the Role of Roflumilast N-oxide in Cyclic AMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflumilast is a selective, orally administered phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily mediated by its active metabolite, this compound. This technical guide provides a comprehensive examination of the mechanism by which this compound modulates cyclic adenosine monophosphate (cAMP) signaling pathways to exert its potent anti-inflammatory effects. This document details the molecular interactions, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.
The Cyclic AMP (cAMP) Signaling Pathway: A Core Cellular Regulator
The cAMP signaling pathway is a ubiquitous and essential second messenger system that translates a wide array of extracellular signals into intracellular responses.[1] This cascade is fundamental to regulating numerous physiological processes, including inflammation, metabolism, cell growth, and muscle contraction.[2][3]
The pathway is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR). This activates the associated G protein (typically the Gαs subunit), which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[2][3] The intracellular concentration of cAMP is tightly controlled by a balance between its synthesis by AC and its degradation by phosphodiesterases (PDEs), which hydrolyze cAMP into the inactive adenosine monophosphate (AMP).[1][2]
The primary downstream effector of cAMP is Protein Kinase A (PKA).[2] The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a multitude of target proteins and transcription factors, such as the cAMP response element-binding protein (CREB), to orchestrate the final cellular response.[1][4]
This compound: The Primary Mediator of PDE4 Inhibition
Roflumilast is a prodrug that undergoes extensive first-pass metabolism in the liver.[5] Cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, convert roflumilast into its principal and only major active metabolite, this compound.[5]
While roflumilast itself is a potent PDE4 inhibitor, its N-oxide metabolite is considered the main driver of the drug's overall pharmacological activity in vivo.[5][6] This is due to two key pharmacokinetic properties:
-
Higher Systemic Exposure: The area under the plasma concentration-time curve (AUC) for this compound is approximately 10 times greater than that of the parent compound.[5][7]
-
Longer Half-Life: this compound has a significantly longer elimination half-life, contributing to its sustained presence and activity.[7]
This compound is a highly selective and potent inhibitor of the PDE4 enzyme.[4] By binding to the catalytic site of PDE4, it prevents the hydrolysis of cAMP to AMP. This blockade leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascade downstream of PKA.[4][5][8] This targeted action on PDE4 is crucial, as PDE4 is the predominant PDE isoenzyme found in key inflammatory cells like neutrophils, eosinophils, macrophages, and T cells, as well as structural cells like airway smooth muscle.[8][9]
Downstream Anti-Inflammatory Effects of this compound
The elevation of intracellular cAMP in target cells by this compound initiates a cascade of anti-inflammatory and other beneficial effects relevant to airway diseases.
-
Suppression of Inflammatory Cells: In neutrophils, eosinophils, and macrophages, increased cAMP levels inhibit a range of pro-inflammatory functions, including chemotaxis, degranulation, and the release of cytokines (e.g., TNF-α, IL-8), chemokines, and reactive oxygen species.[8][10]
-
Airway Remodeling and Fibrosis: this compound has been shown to mitigate the processes of airway remodeling. In lung fibroblasts, it can reverse the TGF-β-induced expression of profibrotic markers such as collagen 1A1 and alpha-smooth muscle actin (α-SMA), suggesting an anti-fibrotic potential.[10][11]
-
Improved Mucociliary Clearance: The compound can improve ciliary beat frequency in bronchial epithelial cells, an effect that is compromised by factors like cigarette smoke.[12][13] This action helps enhance mucociliary clearance, a critical defense mechanism in the airways.
-
Airway Smooth Muscle Relaxation: While not its primary therapeutic effect, the increase in cAMP in airway smooth muscle cells contributes to smooth muscle relaxation.[9]
Quantitative Data
Table 1: Comparative Pharmacokinetic Properties
This table summarizes key pharmacokinetic parameters for roflumilast and its active N-oxide metabolite. The substantially higher exposure (AUC) and longer half-life of this compound underscore its role as the primary contributor to the drug's overall activity.[5][7]
| Parameter | Roflumilast | This compound |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~8 hours |
| Plasma Protein Binding | ~99% | ~97% |
| Area Under Curve (AUC) | ~10-fold lower than N-oxide | ~10-fold higher than Roflumilast |
| Elimination Half-life (t½) | ~17 hours | ~30 hours |
Table 2: In Vitro Inhibitory Potency (IC₅₀) Against PDE Isoenzymes
The following data demonstrate the high potency and selectivity of both roflumilast and this compound for the PDE4 enzyme compared to other PDE families. This compound is only two- to threefold less potent than its parent compound.[4]
| PDE Isoenzyme | Roflumilast (IC₅₀, nM) | This compound (IC₅₀, nM) |
| PDE1 | > 10,000 | > 10,000 |
| PDE2 | > 10,000 | > 10,000 |
| PDE3 | > 10,000 | > 10,000 |
| PDE4A | 0.8 | 2.1 |
| PDE4B | 0.2 | 0.6 |
| PDE4C | 2.5 | 5.7 |
| PDE4D | 0.6 | 1.3 |
| PDE5 | > 10,000 | > 10,000 |
Key Experimental Protocols
Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method to determine the IC₅₀ of a test compound like this compound against a specific PDE4 isoform. The assay is based on the principle of fluorescence polarization (FP).[14][15]
Principle: A fluorescently labeled cAMP derivative (FAM-cAMP) is a small molecule that rotates rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP, the resulting FAM-AMP is captured by a binding agent, forming a large complex that rotates slowly and emits a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in PDE assay buffer.
-
Dilute recombinant human PDE4B enzyme to the desired working concentration (e.g., 2-4 pg/µl) in cold, complete assay buffer.
-
Prepare the FAM-cAMP substrate solution to a working concentration (e.g., 2 µM).
-
-
Assay Plate Setup (96-well black plate):
-
Test Wells: Add 40 µL of diluted PDE4B enzyme and 5 µL of the test inhibitor dilution.
-
Positive Control (Max Activity): Add 40 µL of diluted PDE4B enzyme and 5 µL of assay buffer (or vehicle).
-
Negative Control (No Activity): Add 45 µL of assay buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all test and positive control wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the signal by adding 100 µL of a binding agent solution to all wells.
-
Incubate for 30 minutes with gentle agitation.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Measurement of Intracellular cAMP Levels (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels in cultured cells following treatment with this compound.[16][17][18]
Principle: This is a competitive immunoassay. Free cAMP from the cell lysate competes with a fixed amount of a labeled cAMP conjugate (e.g., HRP-labeled) for binding to a limited number of sites on a cAMP-specific antibody coated onto a microplate. The amount of labeled conjugate that binds is inversely proportional to the concentration of cAMP in the sample.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human airway smooth muscle cells or neutrophils) in a multi-well culture plate and grow to desired confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX, 0.5 mM) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.[18]
-
Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes). A positive control, such as the adenylyl cyclase activator forskolin, may also be included.
-
-
Cell Lysis:
-
Aspirate the culture medium and lyse the cells by adding 1X Cell Lysis Buffer.
-
Incubate for 10-20 minutes at room temperature with agitation to ensure complete lysis.
-
-
ELISA Procedure:
-
Prepare a cAMP standard curve by making serial dilutions of a known cAMP standard in 1X Cell Lysis Buffer.
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the HRP-labeled cAMP conjugate to all wells.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
-
Signal Development and Detection:
-
Add a substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Add a Stop Solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.
-
Interpolate the cAMP concentration in the cell lysate samples from the standard curve. Normalize results to total protein concentration if desired.
-
Conclusion
This compound is the principal active metabolite of roflumilast and the primary driver of its therapeutic effects. Its mechanism of action is centered on the potent and selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels within key inflammatory and structural cells of the airways. The resulting amplification of the cAMP/PKA signaling pathway culminates in a broad spectrum of anti-inflammatory activities, including the suppression of cytokine release, inhibition of inflammatory cell trafficking, and mitigation of airway remodeling processes. This targeted modulation of cAMP signaling establishes this compound as a cornerstone in the management of inflammatory airway diseases like severe COPD.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. cusabio.com [cusabio.com]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 16. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of Intracellular cAMP [bio-protocol.org]
The Cellular Targets of Roflumilast N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of roflumilast N-oxide, the active metabolite of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. This document details the molecular interactions, downstream signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Primary Cellular Target: Phosphodiesterase 4 (PDE4)
The principal cellular target of this compound is phosphodiesterase 4 (PDE4), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[2] this compound is a potent and selective inhibitor of PDE4, demonstrating activity against multiple PDE4 subtypes.[2]
Quantitative Data: Inhibitory Activity against PDE4 Subtypes
This compound exhibits a balanced selectivity for PDE4 subtypes A, B, C, and D. The half-maximal inhibitory concentration (IC50) values for roflumilast and its N-oxide metabolite against various PDE subtypes are summarized below. This compound is only two- to threefold less potent than its parent compound, roflumilast, in inhibiting PDE4.[2]
| Compound | PDE Subtype | IC50 (nM) |
| Roflumilast | PDE4A1 | 0.7 |
| PDE4B2 | 0.41 - 0.84 | |
| PDE4C2 | 2.5 | |
| PDE4D2 | 0.81 - 0.68 | |
| This compound | PDE4 (general) | ~2.0 |
| PDE4A | - | |
| PDE4B | - | |
| PDE4C | - | |
| PDE4D | - |
Note: Specific IC50 values for this compound against individual PDE4 A, B, C, and D subtypes are not consistently reported across literature; however, its potency is established to be in the low nanomolar range and comparable to roflumilast.[2][3][4][5]
Downstream Signaling Pathways
The elevation of intracellular cAMP levels by this compound initiates a cascade of downstream signaling events that ultimately mediate its anti-inflammatory effects. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates various downstream targets. Key signaling pathways modulated by this compound include the inhibition of NF-κB, JAK/STAT, and ERK1/2 pathways.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. This compound, through the elevation of cAMP and activation of PKA, can interfere with the NF-κB signaling cascade, leading to a reduction in the production of inflammatory mediators.
Caption: Inhibition of NF-κB signaling by this compound.
Modulation of JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been shown to inhibit the activation of several STAT proteins, thereby dampening the inflammatory response to various stimuli.[6]
Caption: Modulation of the JAK/STAT signaling pathway.
Attenuation of ERK1/2 Signaling
The Extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation, differentiation, and inflammation. This compound can attenuate the phosphorylation and activation of ERK1/2 in response to inflammatory stimuli.[6][7]
Caption: Attenuation of the ERK1/2 signaling pathway.
Cellular Effects
This compound exerts its effects on a wide range of cell types, primarily those involved in inflammatory and respiratory processes.[8]
Immune Cells
-
Neutrophils: Reduces chemotaxis, superoxide anion generation, and the release of pro-inflammatory mediators such as interleukin-8 (IL-8) and elastase.
-
Monocytes/Macrophages: Inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), CCL2, CCL3, CCL4, and CXCL10.[9]
-
T-Lymphocytes (CD4+ and CD8+): Modulates T-cell activation and cytokine production.
-
Platelets: Curbs platelet-leukocyte interactions, which play a role in vascular disease.[10]
Respiratory Cells
-
Bronchial Epithelial Cells: Protects against cigarette smoke-induced reductions in ciliary beat frequency and the loss of ciliated cells.[11] It can also mitigate the epithelial-mesenchymal transition induced by cigarette smoke.[7]
-
Airway Smooth Muscle Cells: In combination with long-acting beta-2-agonists, it can enhance the anti-inflammatory effects of corticosteroids.[12]
-
Alveolar Epithelial Cells Type II: Induces the expression of surfactant proteins, which are crucial for maintaining alveolar integrity and host defense.[13]
-
Fibroblasts: Exhibits anti-fibrotic effects by mitigating the generation of reactive oxygen species (ROS).
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited research to investigate the cellular targets and effects of this compound.
PDE4 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on PDE4 activity.
Principle: This assay measures the hydrolysis of cAMP by a recombinant PDE4 enzyme. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified, often using methods like fluorescence polarization, FRET, or radioimmunoassay.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of this compound.
-
Enzyme Reaction: In a microplate, combine the PDE4 enzyme with the various concentrations of this compound (or vehicle control).
-
Initiation: Add the cAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for cAMP hydrolysis.
-
Detection: Add a detection reagent (e.g., a binding agent that recognizes the hydrolyzed product) and measure the signal (e.g., fluorescence polarization) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a PDE4 inhibition assay.
Western Blotting for Phosphorylated Signaling Proteins (e.g., STATs, ERK1/2)
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins.
General Protocol:
-
Cell Culture and Treatment: Culture the desired cell type and treat with this compound for a specified time, with or without a pro-inflammatory stimulus.
-
Cell Lysis: Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 or anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading.
Caption: General workflow for Western blotting.
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of this compound on the secretion of cytokines from cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
General Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants (from cells treated with this compound and/or a stimulus) and a standard curve of known cytokine concentrations to the plate and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin).
-
Substrate Addition: Wash the plate and add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance of each well using a microplate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the cell culture supernatants.
Caption: General workflow for a sandwich ELISA.
Conclusion
This compound is a potent and selective inhibitor of PDE4, leading to increased intracellular cAMP levels. This primary mechanism of action triggers a cascade of downstream signaling events, including the modulation of the NF-κB, JAK/STAT, and ERK1/2 pathways. These molecular changes translate into a broad range of anti-inflammatory and cytoprotective effects in various cell types, particularly those integral to the pathophysiology of respiratory diseases. This in-depth guide provides a foundational understanding of the cellular and molecular pharmacology of this compound, which is essential for ongoing research and the development of novel therapeutic strategies.
References
- 1. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits bronchial epithelial to mesenchymal transition induced by cigarette smoke in smokers with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roflumilast-N-oxide induces surfactant protein expression in human alveolar epithelial cells type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Roflumilast N-oxide: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roflumilast N-oxide is the primary and pharmacologically active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth overview of the discovery, development history, and key characteristics of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
The development of this compound is intrinsically linked to its parent drug, roflumilast. Early in the development of roflumilast, it was discovered that it is extensively metabolized in humans to this compound.[1][2] This metabolite was found to be a potent PDE4 inhibitor itself, with a similar potency to the parent compound.[3] A key distinguishing feature of this compound is its significantly longer plasma half-life compared to roflumilast, which is the primary reason for the once-daily dosing regimen of the parent drug.[2] The majority of the in vivo PDE4 inhibitory activity of roflumilast is attributed to its N-oxide metabolite.[4] This guide will delve into the specifics of its discovery, preclinical and clinical development, and the experimental protocols used to characterize this important active metabolite.
Discovery and Rationale
The discovery of this compound was a direct result of the metabolic studies of roflumilast. Roflumilast was identified as a potent and selective PDE4 inhibitor from a series of benzamide derivatives.[3] Subsequent pharmacokinetic studies in humans revealed that roflumilast undergoes extensive metabolism, with this compound being the major circulating metabolite.[1][2]
The rationale for focusing on this compound in the development program was based on two key findings:
-
Potent PDE4 Inhibition: In vitro studies demonstrated that this compound is a highly potent inhibitor of the PDE4 enzyme, with an IC50 in the low nanomolar range, comparable to that of roflumilast.[3]
-
Favorable Pharmacokinetics: this compound exhibits a significantly longer terminal half-life in humans (approximately 30 hours) compared to roflumilast (approximately 17 hours).[2] This long half-life ensures sustained PDE4 inhibition over a 24-hour period, making it the primary contributor to the overall therapeutic effect and allowing for once-daily administration of roflumilast.
Synthesis of this compound
This compound is synthesized from its parent compound, roflumilast, through an oxidation reaction. A common laboratory-scale synthesis involves the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), in a halogenated solvent like dichloromethane or chloroform.[5]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Roflumilast
-
3-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Chloroform
-
Diethyl ether
-
Sodium sulfate
-
Water
-
25% aqueous ammonium acetate
-
Brine
Procedure: [5]
-
Dissolve roflumilast in a halogenated solvent (e.g., dichloromethane or chloroform).
-
Add 3-chloroperoxybenzoic acid to the solution to initiate the oxidation reaction.
-
Stir the reaction mixture at ambient temperature for an extended period (e.g., 44 hours).
-
After the reaction is complete, pour the mixture into water.
-
Separate the organic phase and extract the aqueous phase with the halogenated solvent.
-
Combine the organic extracts and dry them over sodium sulfate.
-
Partially evaporate the solvent under vacuum.
-
Triturate the residue with diethyl ether to precipitate the this compound product.
-
The resulting anhydrous this compound can be further purified if necessary.
This method has the advantage of proceeding under mild conditions, minimizing the formation of side products.[5]
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
This compound, like its parent compound, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various inflammatory and structural cells implicated in the pathogenesis of COPD.[6]
By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[2] The ultimate effect is a reduction in the inflammatory response by decreasing the production of pro-inflammatory mediators such as TNF-α, IL-8, and leukotriene B4.[2]
Preclinical Development
A series of in vitro and in vivo preclinical studies were conducted to elucidate the functional mode of action of roflumilast and its N-oxide metabolite.
In Vitro Studies
In vitro experiments have demonstrated that this compound affects the function of numerous cell types involved in the inflammatory cascade of COPD.
Objective: To determine the inhibitory potency of this compound on PDE4 activity.
Experimental Protocol: [7]
-
Human neutrophils are used as a source of PDE4 enzyme.
-
The PDE4 activity is assayed in the presence of varying concentrations of this compound.
-
The assay measures the hydrolysis of radiolabeled cAMP to AMP.
-
PDE4 activity is calculated as the difference in total PDE activity in the presence and absence of a selective PDE4 inhibitor (e.g., 1 µM this compound).
-
The concentration of this compound that produces 50% inhibition of PDE4 activity (IC50) is determined.
Results: this compound is a potent inhibitor of PDE4 with an IC50 value in the low nanomolar range, similar to its parent compound.[3]
Objective: To evaluate the anti-inflammatory effects of this compound on various inflammatory cells.
Experimental Protocol: [3]
-
Neutrophils: N-formyl-methyl-leucyl-phenylalanine (fMLP)-induced formation of leukotriene B4 (LTB4) and reactive oxygen species (ROS) is measured in the presence and absence of this compound.
-
Eosinophils: fMLP- and C5a-induced ROS formation is assessed.
-
Monocytes, Macrophages, and Dendritic Cells: Lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) synthesis is quantified.
-
CD4+ T cells: Anti-CD3/anti-CD28 monoclonal antibody-stimulated proliferation and cytokine release (IL-2, IL-4, IL-5, and interferon-gamma) are measured.
Results: this compound consistently demonstrates potent anti-inflammatory effects across a range of cell types, with IC values for half-maximum inhibition typically falling within the low nanomolar range (3-40 nM).[3]
In Vivo Studies
Preclinical in vivo models have been instrumental in demonstrating the therapeutic potential of roflumilast, with the understanding that this compound is the primary active moiety. These studies have shown that roflumilast mitigates key features of COPD, including tobacco smoke-induced lung inflammation, mucus hypersecretion, and lung remodeling.
Clinical Development
The clinical development of roflumilast has been extensive, with numerous trials conducted to establish its efficacy and safety in patients with severe COPD. While the trials were conducted with the parent drug, the pharmacokinetic profile of this compound was a critical component of the clinical pharmacology assessment.
Pharmacokinetics in Humans
The pharmacokinetic properties of both roflumilast and this compound have been well-characterized in healthy volunteers and patients with COPD.
Table 1: Pharmacokinetic Parameters of Roflumilast and this compound in Healthy Volunteers (Single Dose) [8]
| Parameter | Roflumilast (0.25-0.50 mg) | This compound |
| Tmax (hours) | 0.25 - 2.0 | ~8 |
| t1/2 (hours) | 19.7 - 20.9 | 23.2 - 26.2 |
| Plasma Protein Binding | ~99% | ~97% |
Table 2: Steady-State Pharmacokinetics in Patients with Liver Cirrhosis (Compared to Healthy Subjects) [9]
| Parameter | Roflumilast (Child-Pugh A) | Roflumilast (Child-Pugh B) | This compound (Child-Pugh A) | This compound (Child-Pugh B) |
| AUC(24) Increase | ~51% | ~92% | ~24% | ~41% |
| Cmax Increase | - | - | ~26% | ~40% |
Clinical Trials
Numerous Phase II and Phase III clinical trials have been conducted to evaluate the efficacy and safety of roflumilast in patients with severe COPD. The primary endpoint in many of these trials was the reduction in the rate of moderate or severe COPD exacerbations.
Key findings from the clinical trial program demonstrated that roflumilast, when added to standard bronchodilator therapy, significantly reduces the frequency of exacerbations in patients with severe COPD associated with chronic bronchitis and a history of exacerbations.
Conclusion
The discovery and development of this compound have been pivotal to the success of roflumilast as a therapeutic agent for severe COPD. Its identification as a potent, long-acting active metabolite provided the scientific basis for the once-daily dosing regimen and explained the sustained therapeutic effect of the parent drug. The comprehensive preclinical and clinical evaluation of roflumilast, with a clear understanding of the contribution of its N-oxide metabolite, has established its role as an important non-steroidal, anti-inflammatory treatment option for a specific subset of patients with severe COPD. This technical guide has provided a detailed overview of this journey, from initial discovery to its established clinical use, to serve as a valuable resource for the scientific and drug development communities.
References
- 1. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Crystalline Roflumilast N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast N-oxide is the primary and pharmacologically active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and stability of a pharmaceutical product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API). For crystalline APIs such as this compound, understanding aspects like polymorphism, solubility, and thermal stability is critical for formulation development, quality control, and ensuring consistent bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Physicochemical Properties
This compound has been shown to exist in at least two crystalline forms: an anhydrous form (Form I) and a monohydrate (Form II).[1][2] The presence of different polymorphic forms necessitates a thorough characterization to ensure the selection of a stable and consistent form for drug product development.
Crystallographic Properties
The two known crystalline forms of this compound can be distinguished by their unique X-ray powder diffraction (XRPD) patterns and infrared (IR) spectra.
Table 1: Crystallographic Data for this compound Polymorphs
| Property | Form I (Anhydrous) | Form II (Monohydrate) |
| Characteristic XRPD Peaks (2θ) | 5.9°, 13.4°, 17.8°, 23.1°, 24.4° | Not explicitly detailed in the provided search results, but would differ from Form I. |
| Characteristic IR Absorption Bands (cm⁻¹) | 3215, 3056, 1655, 1537, 1105 | 3554, 3239, 1686, 1605, 1493 |
Solubility Profile
The solubility of this compound has been determined in various organic solvents. This information is crucial for developing appropriate solvent systems for crystallization, formulation, and analytical testing.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[3] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[3], 84 mg/mL[4] |
| Ethanol | 5 mg/mL[3], 21 mg/mL[4] |
| Water | Insoluble[4] |
Thermal Properties
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the melting behavior, phase transitions, and thermal stability of the crystalline forms.
Table 3: Thermal Analysis Data for this compound
| Analysis | Form I (Anhydrous) | Form II (Monohydrate) |
| DSC Endotherm | Maximum endothermic transition at approximately 181.9 °C.[5] | Maximum endothermic transition at approximately 182.8 °C.[5] |
| TGA | Stable up to its melting point. | Would show an initial weight loss corresponding to the loss of water, followed by decomposition at higher temperatures. Drying Form II at elevated temperatures (e.g., 80°C) can convert it to Form I.[5] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[6][8]
The activation of the PKA pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of various genes involved in inflammation and cell survival.[1][6] The Epac pathway activation can lead to the stimulation of the Akt signaling pathway, which is also involved in cell survival and anti-apoptotic processes.[6] The net effect of these pathways is a reduction in the inflammatory response characteristic of COPD.
This compound inhibits PDE4, increasing cAMP levels and activating PKA/CREB and Epac/Akt pathways.
Experimental Protocols
The characterization of crystalline this compound involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form and assess its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder (approximately 10-20 mg) is gently packed into a sample holder. The surface is flattened to ensure a uniform sample height.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the characteristic peaks of each polymorph.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and detect any phase transitions.
Methodology:
-
Sample Preparation: Approximately 2-5 mg of the crystalline powder is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.
-
Data Collection: The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events, such as melting, are identified as peaks on the thermogram.
Thermogravimetric Analysis (TGA)
Objective: To assess thermal stability and determine the presence of solvates (e.g., water in the monohydrate form).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the crystalline powder is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge from ambient temperature to a temperature where decomposition is complete (e.g., 600 °C).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. For the monohydrate form, an initial weight loss corresponding to the theoretical water content is expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain a characteristic infrared spectrum for the identification of the crystalline form.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
-
Instrumentation: A Fourier-transform infrared spectrometer is used.
-
Data Collection: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups and crystal lattice vibrations of the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and for quantification in various matrices.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.08% o-phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical isocratic mobile phase could be 20% aqueous buffer and 80% methanol.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm or fluorescence detection with excitation at 290 nm and emission at 380 nm.[9][10]
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to the desired concentration with the mobile phase.
-
Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the area percentage of the main peak. For quantification, a calibration curve is constructed using standards of known concentrations.
Experimental Workflow for Crystalline API Characterization
The characterization of a new crystalline form of an API like this compound follows a structured workflow to ensure a comprehensive understanding of its properties. This workflow typically begins with the synthesis and crystallization of the compound, followed by a series of analytical tests to determine its solid-state and other physicochemical properties.
A typical workflow for the characterization of a crystalline API from synthesis to final analysis.
Conclusion
A thorough understanding of the physicochemical properties of crystalline this compound is paramount for the successful development of a safe, effective, and stable drug product. This guide has summarized the key properties of its known crystalline forms, provided detailed experimental protocols for their characterization, and outlined the underlying mechanism of action. The presented data and methodologies serve as a valuable resource for researchers and scientists involved in the development of roflumilast-based pharmaceuticals. Further characterization of the monohydrate form (Form II) and a direct comparison of the stability of the two polymorphs would be beneficial for a complete understanding of this active pharmaceutical ingredient.
References
- 1. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103382177A - this compound polymorphs and their preparation methods and pharmaceutical composition - Google Patents [patents.google.com]
- 6. PDE4 inhibitor, roflumilast protects cardiomyocytes against NO-induced apoptosis via activation of PKA and Epac dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-CREB and p-DARPP-32 orchestrating the modulatory role of cAMP/PKA signaling pathway enhanced by Roflumilast in rotenone-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. bezmialemscience.org [bezmialemscience.org]
The In Vitro Effect of Roflumilast N-Oxide on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of roflumilast N-oxide, the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor roflumilast, on the production of inflammatory cytokines. Roflumilast is a key therapeutic agent for severe Chronic Obstructive Pulmonary Disease (COPD), and its anti-inflammatory actions are central to its clinical efficacy.[1] Understanding the precise molecular and cellular mechanisms of its active metabolite is crucial for ongoing research and drug development in inflammatory diseases.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cell signaling pathways.[1][2] By inhibiting PDE4, this compound causes an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates gene expression, leading to a suppression of pro-inflammatory cytokine transcription.[3][4]
Quantitative Data: Inhibition of Cytokine Production
Numerous in vitro studies have quantified the inhibitory effects of this compound on cytokine release from various immune and structural cells relevant to respiratory inflammation. The data consistently demonstrate a potent, concentration-dependent suppression of specific pro-inflammatory mediators, particularly those involved in the recruitment of monocytes and T-cells.
Table 1: Effect on Human Lung Macrophages
| Cytokine/Chemokine | Stimulus | This compound Concentration | % Inhibition | Reference |
| TNF-α | LPS (10 ng/mL) | 1 nM | ~30% | [5] |
| CCL2 (MCP-1) | LPS (10 ng/mL) | 1 nM | ~30% | [5] |
| CCL3 (MIP-1α) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |
| CCL4 (MIP-1β) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |
| CXCL10 (IP-10) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |
| CXCL1 (GRO-α) | LPS (10 ng/mL) | Up to 1 µM | No effect | [5] |
| CXCL8 (IL-8) | LPS (10 ng/mL) | Up to 1 µM | No effect | [5] |
Data derived from studies on human lung macrophages isolated from resected lung tissue.[5]
Table 2: Effect on Human Bronchial & Lung Parenchymal Explants
| Cytokine/Chemokine | Stimulus | This compound Potency (pD₂) | Max Inhibition (%) | Reference |
| TNF-α | LPS (1 µg/mL) | 9.4 ± 0.3 | ~68% | [6] |
| CCL2 (MCP-1) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |
| CCL3 (MIP-1α) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |
| CCL4 (MIP-1β) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |
| CCL5 (RANTES) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6] |
| CXCL9 (Mig) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |
| CXCL1 (GRO-α) | LPS (1 µg/mL) | No effect | Not Specified | [6][7] |
| CXCL5 (ENA-78) | LPS (1 µg/mL) | No effect | Not Specified | [6][7] |
| CXCL8 (IL-8) | LPS (1 µg/mL) | No significant effect | Not Specified | [6][7] |
pD₂ represents the negative logarithm of the molar concentration producing 50% of the maximal response (EC₅₀).[6]
Table 3: Effect on A549 Airway Epithelial Cells
| Cytokine/Chemokine | Stimulus | This compound Treatment | Effect | Reference |
| IL-8/CXCL8 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |
| MCP-1/CCL2 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |
| GRO-α/CXCL1 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |
CSE: Cigarette Smoke Extract. In this model, Prostaglandin E₂ (PGE₂) was used to activate adenylyl cyclase and amplify the cAMP signal, making the inhibitory effect of this compound more apparent.[8]
Experimental Protocols: Cytokine Release Assay
The assessment of this compound's effect on cytokine production typically follows a standardized in vitro protocol.[9][10] While specifics may vary based on the cell type and research question, the core workflow remains consistent.
Key Methodologies
-
Cell Isolation and Culture:
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[11] Human lung macrophages or bronchial explants are obtained from surgical resection tissues following enzymatic digestion and purification.[5][6]
-
Cell Lines: Adherent cell lines, such as the human alveolar epithelial cell line A549, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8][12]
-
-
Experimental Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere or stabilize.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, typically DMSO). A pre-incubation period (e.g., 1 hour) is common.[5][6]
-
Stock solutions of this compound are prepared in DMSO and diluted to final concentrations in the culture medium.[5]
-
-
Inflammatory Stimulation:
-
Following pre-incubation with the inhibitor, cells are stimulated with a pro-inflammatory agent. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a standard stimulus used at concentrations ranging from 10 ng/mL to 1 µg/mL.[5][6]
-
In models mimicking COPD exacerbations, a combination of Cigarette Smoke Extract (CSE) and a low concentration of LPS is used.[8][13]
-
-
Incubation and Sample Collection:
-
Cytokine Quantification:
-
The concentrations of specific cytokines and chemokines in the collected supernatants are measured using immunoassays.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and sensitive method for quantifying a single cytokine.[8][9]
-
Multiplex Immunoassays (e.g., Luminex): These platforms allow for the simultaneous measurement of multiple cytokines from a single small-volume sample.[9][10]
-
Interacting Signaling Pathways
While the primary mechanism of this compound is mediated through the cAMP-PKA pathway, its anti-inflammatory effects are enhanced by crosstalk with other signaling cascades. In airway epithelial cells stimulated by both CSE and LPS, this compound was found to inhibit the activation of the ERK1/2 and JAK/STAT pathways, which are crucial for the production of chemokines like CXCL8 and CCL2.[8][12][13] This suggests that the elevation of cAMP can exert inhibitory effects on key inflammatory signaling nodes.
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine production in a variety of clinically relevant human cell types in vitro. Its action is concentration-dependent and selective, primarily affecting cytokines involved in the recruitment and activation of monocytes and T-cells, such as TNF-α, CCL2, CCL3, and CCL4, while having minimal to no effect on neutrophil-attracting chemokines like CXCL1 and CXCL8.[5][6][7] The underlying mechanism involves the elevation of intracellular cAMP, which not only suppresses transcription of inflammatory genes but also inhibits other pro-inflammatory signaling pathways like ERK1/2 and JAK/STAT.[8] These findings provide a strong mechanistic basis for the anti-inflammatory efficacy of roflumilast in the treatment of chronic inflammatory respiratory diseases.
References
- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The PDE4 Inhibitor Tanimilast Blunts Proinflammatory Dendritic Cell Activation by SARS-CoV-2 ssRNAs [frontiersin.org]
- 3. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 7. Roflumilast inhibits lipopolysacch ... | Article | H1 Connect [archive.connect.h1.co]
- 8. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells | PLOS One [journals.plos.org]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. labcorp.com [labcorp.com]
- 11. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound prevents cytokine secretion induced by cigarette smoke combined with LPS through JAK/STAT and ERK1/2 inhibition in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Roflumilast N-oxide in Plasma via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of roflumilast N-oxide, the primary active metabolite of roflumilast, in plasma samples. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Given that this compound contributes significantly to the total PDE4 inhibition, accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies.[3] The described protocol employs a straightforward sample preparation technique followed by rapid and selective LC-MS/MS analysis, making it suitable for high-throughput applications in drug development and clinical research.
Introduction
Roflumilast is an oral medication approved for the management of severe COPD.[1] It exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn suppresses various inflammatory cell functions.[5][6] Roflumilast is extensively metabolized to this compound, a metabolite that is nearly as potent as the parent drug and has a longer half-life, contributing to approximately 90% of the total PDE4 inhibitory activity in vivo.[1][3] Therefore, reliable measurement of this compound concentrations in plasma is essential for understanding the overall pharmacological activity and for conducting pharmacokinetic assessments.
This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method is validated for its sensitivity, specificity, accuracy, and precision, ensuring reliable data for research and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Roflumilast reference standard
-
Internal Standard (IS) (e.g., Deuterated this compound or a structurally similar compound like tolbutamide)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (Human or animal as required)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)[7]
-
Microcentrifuge
-
Autosampler vials
Sample Preparation
Two primary methods for plasma sample preparation are commonly employed: protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation (PPT): This method is rapid and straightforward.
-
To 50-100 µL of plasma, add 3 volumes of cold acetonitrile or a methanol/acetonitrile (50:50, v/v) mixture containing the internal standard.[8][9]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,500 x g) for 10 minutes.[9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
2. Solid-Phase Extraction (SPE): This method provides a cleaner extract, potentially reducing matrix effects.[10][11][12]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separation.[7][9]
-
Mobile Phase: A gradient elution using a mixture of 0.1-0.2% formic acid in water and 0.1-0.2% formic acid in acetonitrile is commonly used.[8][9]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[7][9]
-
Injection Volume: 2.5 µL.[9]
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the quantitative performance of published LC-MS/MS methods for roflumilast and this compound in plasma.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Roflumilast | 0.02 - 0.101 | 0.02 - 10 / 0.1 - 60 | [7][9][10] |
| This compound | 0.04 - 0.111 | 0.04 - 50 / 0.1 - 60 | [7][9][10] |
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Roflumilast | < 15% | < 15% | Within ±15% | [7] |
| This compound | < 15% | < 15% | Within ±15% | [7] |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Roflumilast Signaling Pathway
Caption: Roflumilast's mechanism of action via PDE4 inhibition.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. This methodology is essential for researchers and scientists in the field of drug development to accurately assess the pharmacokinetics of roflumilast and its active metabolite. The detailed protocol and performance characteristics presented herein offer a solid foundation for the implementation of this analytical method in a laboratory setting.
References
- 1. Pharmacokinetic and Pharmacodynamic Modelling to Characterize the Tolerability of Alternative Up-Titration Regimens of Roflumilast in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of IC87114, roflumilast and its active metabolite this compound in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for Measuring Roflumilast N-oxide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast N-oxide is the active metabolite of Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory responses.[1] This application note provides detailed protocols for three distinct cell-based assays to quantify the activity of this compound: a direct cAMP measurement assay, a CREB reporter gene assay, and a functional assay measuring the inhibition of TNF-α release.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. A key anti-inflammatory consequence of elevated cAMP is the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).
Data Presentation
The following tables summarize the reported potency of this compound in various cell-based assays.
| Assay Type | Cell Line/Type | Parameter | Potency | Reference |
| cAMP Accumulation | Human Bronchial Epithelial Cells | Effective Concentration | ~2 nM (1.7-fold increase in cAMP) | [1] |
| TNF-α Release Inhibition | Human Lung Macrophages | IC50 | ~1-10 nM | [2] |
| Eosinophilia Inhibition (in vivo) | Brown Norway Rats | ED50 | 2.5 µmol/kg | [2] |
Note: IC50 and EC50 values can be cell-type and assay condition dependent.
Experimental Protocols
Protocol 1: Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in HEK293 cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow Diagram:
Materials:
-
HEK293 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
384-well white tissue culture plates
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 0.1 nM to 10 µM.
-
Pre-treatment: Add 10 µL of the this compound dilutions or vehicle (e.g., 0.1% DMSO) to the cells and incubate for 30 minutes at room temperature.
-
Stimulation: Add 10 µL of Forskolin solution (e.g., final concentration of 2 µM) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Cell Lysis and HTRF Reaction: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 of this compound.
Protocol 2: CREB Reporter Gene Assay
This protocol details the use of a luciferase reporter gene assay to measure the activation of the cAMP response element-binding protein (CREB) in response to this compound in HEK293 cells.
Workflow Diagram:
Materials:
-
HEK293 cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Forskolin
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., from Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate at a density of 30,000-50,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with the compound dilutions in the presence of a sub-maximal concentration of Forskolin (e.g., 0.5 µM) to induce a baseline level of CREB activation. Incubate for 6 hours at 37°C.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.
Protocol 3: TNF-α Release Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α release from the human monocytic cell line THP-1.
Workflow Diagram:
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well. Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with fresh medium to remove PMA.
-
Pre-treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or vehicle for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNF-α inhibition against the concentration of this compound to determine the IC50 value.
Conclusion
The described cell-based assays provide a robust framework for characterizing the activity of this compound. The choice of assay will depend on the specific research question, with cAMP and CREB assays providing a direct measure of target engagement and the TNF-α release assay offering a more functional, downstream readout of its anti-inflammatory effects. These protocols can be adapted for high-throughput screening of other potential PDE4 inhibitors.
References
- 1. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Modeling of Roflumilast and Roflumilast N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor utilized in the treatment of severe chronic obstructive pulmonary disease (COPD). It functions as an anti-inflammatory agent, targeting both systemic and pulmonary inflammation associated with COPD.[1] Following oral administration, roflumilast is extensively metabolized to its primary and pharmacologically active metabolite, roflumilast N-oxide.[1][2] This N-oxide metabolite is significant as it is estimated to contribute to approximately 90% of the total PDE4 inhibitory activity of the drug.[3][4] The formation of this compound is primarily catalyzed by cytochrome P450 (CYP) 3A4 and 1A2.[3][4]
Understanding the pharmacokinetic profiles of both roflumilast and this compound is crucial for optimizing therapeutic strategies and ensuring patient safety. This document provides a comprehensive overview of the pharmacokinetic modeling of these compounds, detailed experimental protocols for their quantification in plasma, and a summary of key pharmacokinetic parameters.
Pharmacokinetic Data
The pharmacokinetic parameters of roflumilast and this compound have been characterized in healthy volunteers and patient populations. The data presented below is a summary from single and multiple-dose studies.
Single-Dose Pharmacokinetic Parameters
| Parameter | Roflumilast | This compound | Reference |
| Tmax (h) | ~1 (range 0.5–2) | ~8 (range 4–13) | [5] |
| t½ (h) | 19.7–20.9 | 23.2–26.2 | [1][5] |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | [5] |
| AUCinf (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | [5] |
| Absolute Bioavailability | ~80% | - | [5] |
Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Multiple-Dose Pharmacokinetic Parameters (0.375 mg once daily for 11 days)
| Parameter | Roflumilast | This compound | Reference |
| Accumulation Index (Rac) | ~1.63 | ~3.20 | [1][5] |
| Cmax (ng/mL) | 11.4 | 35.4 | [5] |
| AUC0–24 h (ng·h/mL) | - | 618.0 | [5] |
Rac: Accumulation index; Cmax: Maximum plasma concentration at steady state; AUC0–24 h: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.
Population Pharmacokinetic Modeling
Population pharmacokinetic models have been developed to describe the behavior of roflumilast and this compound and to identify significant covariates influencing their pharmacokinetics.
A two-compartment model with first-order absorption and a lag time has been used to describe the pharmacokinetics of roflumilast.[6] For this compound, a one-compartment model with zero-order absorption is employed.[6]
Several covariates have been identified to influence the clearance and volume of distribution of both compounds:
-
Roflumilast Clearance: Influenced by sex, smoking, and race.[6]
-
This compound Clearance: Influenced by age, sex, and smoking.[6]
-
Food: Affects the absorption rate constant and lag time of roflumilast.[6]
Experimental Protocols
The following protocols describe the bioanalytical methods for the simultaneous quantification of roflumilast and this compound in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This method is suitable for achieving low limits of quantitation.
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Roflumilast and this compound reference standards
-
Internal Standard (IS) solution (e.g., deuterated roflumilast and this compound)
-
Solid-Phase Extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To 200 µL of plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of roflumilast and this compound working solutions. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute roflumilast and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation
This is a rapid method for sample clean-up.
Materials:
-
Human plasma
-
Roflumilast and this compound reference standards
-
Internal Standard (IS) solution
-
Acetonitrile with 0.1% formic acid (Precipitating agent)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add the internal standard and, for calibration and QC samples, the working standards.
-
Precipitation: Add 300 µL of cold acetonitrile (with 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis Conditions (General Example)
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is typical.[8]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for roflumilast, this compound, and the internal standard should be optimized.
Visualizations
Roflumilast Mechanism of Action
Caption: Roflumilast's anti-inflammatory signaling pathway.
Experimental Workflow for Plasma Analysis
Caption: Workflow for pharmacokinetic analysis.
References
- 1. Analytical assays [bio-protocol.org]
- 2. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of roflumilast and its metabolite in human plasma by LC–MS/MS: Application for a pharmacokinetic study [agris.fao.org]
- 6. Population pharmacokinetic modelling of roflumilast and this compound by total phosphodiesterase-4 inhibitory activity and development of a population pharmacodynamic-adverse event model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
Roflumilast N-Oxide: Application Notes and Protocols for COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of roflumilast N-oxide, the active metabolite of roflumilast, in various research models of Chronic Obstructive Pulmonary Disease (COPD). This document details its mechanism of action, experimental protocols for both in vitro and in vivo studies, and quantitative data from key research findings.
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory pathways associated with COPD.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of COPD.[1][2][3][4]
Mechanism of Action in COPD Models
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways and cellular functions. Its primary mechanism involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP.[2][3] This increase in cAMP has several downstream consequences relevant to COPD pathology:
-
Suppression of Inflammatory Cell Activity : this compound has been shown to inhibit the function of key inflammatory cells in COPD, including neutrophils, macrophages, CD4+ and CD8+ T-cells.[1][5] It can reduce the release of pro-inflammatory cytokines and chemokines, such as IL-8, TNF-α, and MCP-1.[5][6][7]
-
Improved Ciliary Function : In models using human bronchial epithelial cells, this compound has been demonstrated to increase ciliary beat frequency (CBF) and protect against the loss of ciliated cells induced by cigarette smoke extract (CSE).[8][9]
-
Inhibition of Airway Remodeling : this compound can mitigate processes involved in airway remodeling, such as epithelial-mesenchymal transition (EMT) and fibroblast activation.[10][11][12] It has been shown to reverse the increase in mesenchymal markers and the loss of epithelial markers induced by CSE.[10]
Signaling Pathways
The anti-inflammatory effects of this compound in COPD models are mediated by its influence on key signaling pathways. The inhibition of PDE4 and subsequent increase in cAMP can interfere with inflammatory cascades. For instance, in an in vitro model of COPD exacerbation using airway epithelial cells stimulated with cigarette smoke extract (CSE) and lipopolysaccharide (LPS), this compound, in combination with PGE2, was found to reduce cytokine release by inhibiting the ERK1/2 and JAK/STAT pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various COPD research models.
Table 1: In Vitro Efficacy of this compound
| Model System | Parameter Measured | Treatment/Stimulus | This compound Concentration | Result | Reference |
| A549 Human Airway Epithelial Cells | IL-8/CXCL8, MCP-1/CCL2, Gro-α/CXCL1 Release | CSE (2% or 4%) + LPS (0.1 µg/ml) | 1 nM - 1 µM (with PGE2) | Partial reduction in chemokine release | [6] |
| Differentiated Primary Human Bronchial Epithelial Cells | Ciliary Beat Frequency (CBF) | Baseline | Concentration-dependent | Rapid and persistent increase in CBF | [8][9] |
| Differentiated Primary Human Bronchial Epithelial Cells | Intracellular ROS | CSE (10%) | 2 nM | ~53% reduction in DCF accumulation | [8] |
| Differentiated Primary Human Bronchial Epithelial Cells | Intracellular ROS | CSE (10%) | 1 µM | ~86% reduction in DCF accumulation | [8] |
| Neutrophils from early-onset COPD patients | Superoxide anion generation, chemotaxis, IL-8 and elastase release | fMLP | 100 nM and 1 µM | Significant inhibition | [13] |
| Neutrophils from early-onset COPD patients | Neutrophil activation parameters | fMLP | 0.1 nM (with 5nM PI3Kδ inhibitor) | Synergistic inhibition | [13] |
| Human Lung Fibroblasts from COPD patients | CTGF, Col1A1, α-SMA mRNA expression | TGF-β (1 or 2 ng/ml) | 1 µM | Significant reversal of TGF-β induced expression (-21% to -30%) | [12] |
Table 2: In Vivo Efficacy of Roflumilast and its N-Oxide
| Animal Model | Parameter Measured | Treatment/Stimulus | Roflumilast/Roflumilast N-Oxide Dose | Result | Reference |
| Rat | LPS-induced circulating TNF-α | LPS | ED50 = 0.3 µmol/kg (oral) | Potent inhibition, superior to piclamilast, rolipram, and cilomilast | [14] |
| Brown Norway Rat | Allergen-induced early airway reactions | Allergen challenge | ED50 = 1.5 µmol/kg (oral) | Potent suppression, superior to other PDE4 inhibitors | [14] |
| Brown Norway Rat | Allergen-induced eosinophilia | Allergen challenge | ED50 = 2.5 µmol/kg (oral) | Potent inhibition | [14] |
| A/J Mice | Smoking-induced lung inflammation and emphysema | Cigarette smoke and carcinogen | Daily oral gavage | Attenuated increase in total cells and macrophages in BALF; suppressed IL-6, IL-1β, and TNF-α expression | [7] |
Experimental Protocols
In Vitro Model of COPD Exacerbation in Airway Epithelial Cells
This protocol is based on the methodology used to investigate the effect of this compound on cytokine release in A549 cells stimulated with CSE and LPS.[6]
Objective: To evaluate the anti-inflammatory effects of this compound in an in vitro model mimicking bacterial-induced exacerbation in COPD.
Materials:
-
A549 human alveolar basal epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Cigarette Smoke Extract (CSE)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Prostaglandin E2 (PGE2)
-
ELISA kits for IL-8/CXCL8, MCP-1/CCL2, and Gro-α/CXCL1
-
Reagents for Western blotting (antibodies against phospho-ERK1/2, phospho-STAT, etc.)
Procedure:
-
Cell Culture: Culture A549 cells to 80-90% confluency in standard cell culture conditions.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 1 nM to 1 µM) in the presence of PGE2 for 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Stimulate the cells with a combination of CSE (e.g., 2% or 4%) and a low concentration of LPS (e.g., 0.1 µg/ml) for a specified duration (e.g., 24 hours for chemokine protein measurement).
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis by ELISA.
-
Protein Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 5-120 minutes) after stimulation and perform Western blotting for phosphorylated proteins like ERK1/2 and STAT.
In Vitro Model of Ciliary Function in Primary Human Bronchial Epithelial Cells
This protocol is based on the methodology to assess the effect of this compound on ciliary beat frequency (CBF) in differentiated primary human bronchial epithelial cells.[8][9]
Objective: To determine the effect of this compound on ciliary motility in the context of cigarette smoke-induced dysfunction.
Materials:
-
Primary human bronchial epithelial cells
-
Air-liquid interface (ALI) culture system
-
This compound
-
Cigarette Smoke Extract (CSE)
-
High-speed digital video microscopy system
Procedure:
-
Cell Culture: Differentiate primary human bronchial epithelial cells on transwell inserts in an ALI culture system until a ciliated phenotype is established.
-
Treatment: Incubate the differentiated cells with various concentrations of this compound or vehicle.
-
CSE Exposure (for protection studies): For experiments investigating the protective effects, expose the cells to CSE after pre-incubation with this compound.
-
CBF Measurement: Assess CBF using a high-speed digital video microscopy system at different time points after treatment and/or CSE exposure.
-
Data Analysis: Analyze the recorded videos to determine the ciliary beat frequency.
In Vivo Model of LPS-Induced Lung Inflammation
This protocol is a general representation based on studies investigating the anti-inflammatory effects of roflumilast in animal models of acute lung inflammation.[14]
Objective: To evaluate the in vivo efficacy of this compound in a model of acute lung inflammation.
Materials:
-
Rodents (e.g., rats or mice)
-
Lipopolysaccharide (LPS)
-
This compound (formulated for oral administration)
-
Materials for bronchoalveolar lavage (BAL)
-
ELISA kits for inflammatory markers (e.g., TNF-α)
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions.
-
Drug Administration: Administer this compound or vehicle orally at a defined time before the inflammatory challenge.
-
LPS Challenge: Induce lung inflammation by intratracheal or intranasal instillation of LPS.
-
Sample Collection: At a specified time post-LPS challenge, collect blood samples for systemic cytokine analysis and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and mediators.
-
Analysis: Analyze BAL fluid for total and differential cell counts and measure cytokine levels (e.g., TNF-α) in plasma and/or BAL fluid using ELISA.
Conclusion
This compound is a valuable tool for investigating the inflammatory mechanisms of COPD in various research models. Its well-defined mechanism of action as a PDE4 inhibitor allows for the targeted study of cAMP-mediated anti-inflammatory pathways. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of PDE4 inhibition in COPD and to explore novel aspects of its pathophysiology.
References
- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 3. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits bronchial epithelial to mesenchymal transition induced by cigarette smoke in smokers with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Utilizing Roflumilast N-Oxide to Elucidate Neutrophil Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are pivotal first responders in the innate immune system, essential for combating infections. However, their dysregulated activation is a hallmark of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), where neutrophilic inflammation drives disease progression. Understanding the intricate signaling pathways governing neutrophil activation is paramount for the development of novel anti-inflammatory therapeutics. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, and its active metabolite, roflumilast N-oxide, have emerged as valuable tools for dissecting these pathways. Roflumilast is approved for the treatment of severe COPD and has demonstrated clinical efficacy in reducing exacerbations.[1][2] This document provides detailed application notes and experimental protocols for employing this compound to investigate neutrophil activation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, an enzyme highly expressed in inflammatory cells, including neutrophils.[3] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac1), which in turn modulate a variety of neutrophil functions.[1]
The primary mechanism by which this compound attenuates neutrophil activation involves the cAMP-Epac1 signaling axis.[1] This pathway has been shown to inhibit neutrophil chemotaxis, a fundamental process in the inflammatory cascade.[1] Furthermore, PDE4 inhibition has been demonstrated to promote the resolution of neutrophilic inflammation by inducing neutrophil apoptosis through a PKA-PI3K/Akt-dependent pathway.
Applications in Neutrophil Research
This compound serves as a potent and selective pharmacological tool to probe the role of the cAMP signaling pathway in various aspects of neutrophil activation, including:
-
Chemotaxis: Investigating the migration of neutrophils towards chemoattractants.
-
Degranulation: Studying the release of cytotoxic and pro-inflammatory molecules, such as neutrophil elastase, from granules.[1]
-
Reactive Oxygen Species (ROS) Production: Examining the generation of superoxide and other reactive oxygen species, a key component of the neutrophil's antimicrobial arsenal that can also contribute to tissue damage.
-
Adhesion and Cell Surface Marker Expression: Analyzing the expression of adhesion molecules like CD11b, which are crucial for neutrophil transmigration from the bloodstream to sites of inflammation.[1]
-
Signal Transduction: Elucidating the downstream signaling cascades regulated by cAMP, including the PI3K/Akt and Src family kinase pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various neutrophil functions as reported in the literature.
Table 1: Inhibitory Effects of this compound on Neutrophil Chemotaxis
| Chemoattractant | This compound IC50 (nM) | Cell Source | Reference |
| CXCL1 | 1.1 ± 0.3 | Human peripheral blood | [1] |
| Leukotriene B4 (LTB4) | 1.3 ± 0.4 | Human peripheral blood | [1] |
Table 2: Effects of this compound on Other Neutrophil Functions
| Neutrophil Function | Parameter Measured | This compound Concentration | Effect | Reference |
| Degranulation | Neutrophil Elastase Release | Not specified | Inhibition | [1] |
| Adhesion | CD11b Upregulation | Concentration-dependent | Attenuation | [1] |
| Shape Change | Forward Scatter (Flow Cytometry) | Concentration-dependent | Attenuation | [1] |
| PDE4 Inhibition | PDE4 Activity | IC50 of 2 nM | Inhibition | [3] |
Mandatory Visualizations
Caption: Signaling pathways in neutrophil activation and the inhibitory mechanism of this compound.
Caption: Experimental workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Caption: Logical relationship of this compound's action from molecular target to therapeutic effect.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.[4]
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS (without Ca²⁺/Mg²⁺) at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layer (plasma) and the second layer (mononuclear cells).
-
Carefully collect the third layer (neutrophils) and the layer below it (erythrocytes) and transfer to a new 50 mL conical tube.
-
Add 3 volumes of RBC Lysis Buffer and incubate for 10 minutes at room temperature with gentle mixing.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the neutrophil pellet in an appropriate buffer for your downstream application (e.g., HBSS with 0.5% BSA for chemotaxis assay).
-
Determine cell viability and purity using a hemocytometer and Trypan blue exclusion, or by flow cytometry. A purity of >95% is expected.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines the measurement of neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Chemoattractant solution (e.g., 10 nM CXCL1 or 10 nM LTB4 in HBSS with 0.5% BSA)
-
This compound stock solution (in DMSO)
-
HBSS with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.5% BSA to a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 30 µL of the chemoattractant solution to the lower wells of the Boyden chamber. Add HBSS with 0.5% BSA to control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the membrane.
-
To quantify migrated cells, add a lysis buffer containing Calcein-AM to the lower wells and incubate for 30 minutes.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Protocol 3: Neutrophil Degranulation Assay (Neutrophil Elastase Release)
This protocol measures the release of neutrophil elastase as a marker of degranulation.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Stimulant (e.g., 1 µM fMLP with 5 µg/mL cytochalasin B)
-
This compound stock solution (in DMSO)
-
HBSS with Ca²⁺/Mg²⁺
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ to a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C in a 96-well plate.
-
Add 10 µL of the stimulant to each well (except for the unstimulated control).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the neutrophil elastase substrate to each well.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of elastase released.
Protocol 4: Reactive Oxygen Species (ROS) Production Assay
This protocol uses a fluorescent probe to measure intracellular ROS production by flow cytometry.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Stimulant (e.g., 100 nM Phorbol 12-myristate 13-acetate - PMA)
-
This compound stock solution (in DMSO)
-
HBSS with Ca²⁺/Mg²⁺
-
2',7'-Dichlorofluorescin diacetate (DCF-DA) fluorescent probe
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ to a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with 5 µM DCF-DA for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Resuspend the cells in HBSS with Ca²⁺/Mg²⁺.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Add the stimulant (PMA) and incubate for 15-30 minutes at 37°C.
-
Immediately analyze the cells by flow cytometry.
-
Measure the mean fluorescence intensity (MFI) of the DCF-DA signal in the appropriate channel (e.g., FITC).
-
The increase in MFI corresponds to the amount of intracellular ROS produced.
References
- 1. Direct Inhibitory Effect of the PDE4 Inhibitor Roflumilast on Neutrophil Migration in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound associated with PGE2 prevents the neutrophil elastase-induced production of chemokines by epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Roflumilast N-Oxide Effects on Ciliary Beat Frequency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roflumilast N-oxide, the active metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor roflumilast, has demonstrated significant potential in the treatment of chronic obstructive pulmonary disease (COPD).[1] One of its key mechanisms of action is the enhancement of ciliary function in the bronchial epithelium.[2][3] This document provides detailed protocols for assessing the effects of this compound on ciliary beat frequency (CBF) in human bronchial epithelial cells, including methods for cell culture, CBF measurement, and analysis of the underlying signaling pathways.
Ciliary dysfunction is a hallmark of chronic airway diseases like COPD, often exacerbated by environmental factors such as cigarette smoke.[4] this compound has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its degradation by PDE4.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates proteins involved in ciliary motion, leading to an increase in CBF.[2][4] The protocols outlined below will enable researchers to quantify the therapeutic potential of this compound in restoring mucociliary clearance.
Data Presentation
Table 1: Effect of this compound on Ciliary Beat Frequency (CBF) in Human Bronchial Epithelial Cells (HBECs)
| Treatment Condition | Concentration | CBF (Hz) | Fold Change vs. Control | Reference |
| Vehicle (Control) | - | ~8.5 | 1.0 | [4] |
| This compound | 2 nM | Increased | >1.0 | [4] |
| This compound | 1 µM | Increased | >1.0 | [4] |
| Forskolin (Adenylyl cyclase activator) | 10 µM | Increased | >1.0 | [4] |
Table 2: Effect of this compound on CBF in Cigarette Smoke Extract (CSE)-Exposed HBECs
| Treatment Condition | CSE Concentration | This compound Concentration | CBF (Hz) | Reversal of CSE Effect | Reference |
| Control | 0% | - | ~8.5 | - | [4] |
| CSE | 10% | - | Decreased | - | [4] |
| CSE + this compound | 10% | 2 nM | Increased vs. CSE | Yes | [4] |
| CSE + this compound | 10% | 1 µM | Increased vs. CSE | Yes | [4] |
Experimental Protocols
Protocol 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of primary human bronchial epithelial cells (HBECs) to form a differentiated, ciliated epithelium.
Materials:
-
Primary HBECs
-
Bronchial epithelial cell growth medium (BEGM)
-
ALI culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Collagen-coated flasks and plates
Procedure:
-
Expand primary HBECs in collagen-coated flasks using BEGM.
-
Seed the expanded HBECs onto the apical surface of Transwell inserts.
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until confluent.
-
Once confluent, remove the apical medium to establish the air-liquid interface (ALI).
-
Replace the basolateral medium with ALI culture medium every 2-3 days.
-
Allow the cells to differentiate for at least 4-6 weeks. Ciliated cells should be visible under a microscope.
Protocol 2: Measurement of Ciliary Beat Frequency (CBF)
This protocol details the method for measuring CBF using high-speed video microscopy.[5]
Materials:
-
Inverted microscope with phase-contrast optics
-
High-speed digital video camera (≥120 frames per second)[6]
-
Environmental chamber to maintain 37°C and 5% CO2
-
Image analysis software with Fast Fourier Transform (FFT) capabilities[7]
Procedure:
-
Place the Transwell insert with differentiated HBECs into the environmental chamber on the microscope stage.
-
Allow the culture to equilibrate for at least 30 minutes.
-
Identify areas with actively beating cilia using a 20x or 40x objective.
-
Record high-speed videos (e.g., 500 frames per second for 2-5 seconds) of multiple regions of interest.[6]
-
For drug treatment, add this compound or vehicle control to the basolateral medium and incubate for the desired time before recording. For acute effects, measurements can be taken within minutes of addition.[4]
-
Analyze the recorded videos using software that calculates CBF from the frequency of light intensity changes caused by ciliary motion, typically using an FFT algorithm.[7]
-
Express CBF in Hertz (Hz).
Protocol 3: Cyclic AMP (cAMP) Immunoassay
This protocol describes the measurement of intracellular cAMP levels.
Materials:
-
Differentiated HBECs in culture
-
This compound
-
Cell lysis buffer
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Treat the differentiated HBEC cultures with this compound or vehicle at various concentrations for the desired duration.
-
Lyse the cells using the provided lysis buffer from the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cAMP concentration based on a standard curve.
Protocol 4: Protein Kinase A (PKA) Activity Assay
This protocol outlines the measurement of PKA activity.
Materials:
-
Differentiated HBECs in culture
-
This compound
-
Lysis buffer (e.g., 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP40, 1 mM DTT, with protease inhibitors)[4]
-
PKA activity assay kit (colorimetric or radioactive)
Procedure:
-
Treat HBEC cultures with this compound or vehicle.
-
Wash the cells with ice-cold PBS and lyse them with the appropriate lysis buffer.[4]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
Perform the PKA activity assay using a commercial kit, following the manufacturer's instructions. This typically involves measuring the phosphorylation of a specific PKA substrate.[4][8]
-
Normalize PKA activity to the total protein concentration.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound effects on ciliary function.
Caption: Signaling pathway of this compound in enhancing ciliary beat frequency.
References
- 1. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - Kawamatawong - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting roflumilast N-oxide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roflumilast N-oxide. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are its general solubility properties?
This compound is known to have very low aqueous solubility. It is practically insoluble in water.[1] To achieve a homogenous solution for your experiments, it is essential to use an appropriate solvent system.
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. It is recommended to first prepare a concentrated stock solution in one of the following solvents before further dilution into your aqueous experimental buffer.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 84 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~21 mg/mL |
Data compiled from multiple sources.[1][2]
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer (e.g., PBS, TRIS). What should I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the final concentration of the organic solvent (e.g., DMSO). However, be mindful of the solvent's potential effects on your cells or assay. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity.
-
Use a surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: After diluting the stock solution into the aqueous buffer, brief sonication can help to disperse any small aggregates that may have formed.
-
Gentle warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid in dissolution. However, the stability of this compound at elevated temperatures in aqueous solutions should be considered.
-
pH adjustment: While specific data on the pH-dependent solubility of this compound is limited, the parent compound, roflumilast, which is a weak acid, shows increased solubility at higher pH.[3] Depending on your experimental constraints, a slight increase in the pH of your buffer might improve solubility.
Q4: My compound is precipitating in my cell culture medium (e.g., DMEM/F12). How can I troubleshoot this?
Precipitation in cell culture media can be caused by several factors. In addition to the points mentioned in Q3, consider the following:
-
Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of your compound or the organic solvent may lead to interactions and precipitation.
-
Temperature shifts: Moving media between the incubator (37°C) and room temperature can cause less soluble compounds to precipitate.
-
Evaporation: Evaporation of media from culture plates can increase the concentration of all components, potentially leading to precipitation. Ensure proper humidification of your incubator.
-
Serum interaction: If you are using a serum-containing medium, the compound may bind to proteins in the serum, which could either help or hinder its solubility.
Q5: What is the recommended procedure for preparing a working solution of this compound for in vitro experiments?
The following protocol is a general guideline. You may need to optimize it for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. This stock solution can be stored at -20°C or -80°C for extended periods.[1]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the high-concentration stock solution in 100% DMSO to create an intermediate stock at a more manageable concentration (e.g., 1 mM). This helps to minimize the amount of DMSO added to your final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer/medium, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration of this compound. It is crucial to add the stock solution to the buffer and not the other way around.
-
Ensure the final concentration of DMSO is as low as possible and is tolerated by your experimental system (typically ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting steps in Q3.
-
Use the freshly prepared working solution immediately for your experiments.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which mediates various downstream anti-inflammatory effects.
Caption: Signaling pathway of this compound.
Experimental Workflow for Preparing Aqueous Solutions
This workflow outlines the key steps and decision points for preparing aqueous solutions of this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates the logical steps a researcher should take when encountering precipitation of this compound in an aqueous buffer.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Roflumilast N-oxide Stability and Degradation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of roflumilast N-oxide under stress conditions. The information is intended for researchers, scientists, and drug development professionals conducting stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: How is this compound formed during forced degradation studies of roflumilast?
This compound is the primary oxidative degradation product of the parent drug, roflumilast.[1] During stress testing, when roflumilast is exposed to oxidative conditions, such as hydrogen peroxide, the pyridine nitrogen of the dichloropyridine ring is oxidized to form the N-oxide.[1] This pathway has been consistently identified in forced degradation studies.[1]
Q2: What are the expected degradation pathways for this compound under other stress conditions?
While specific degradation studies on this compound are not extensively published, its structural similarity to the parent drug, roflumilast, allows for informed predictions. The most probable degradation pathway for this compound under acidic and alkaline conditions is the hydrolysis of the central amide bond. This would be analogous to the degradation of roflumilast, which is known to be unstable under these conditions.[2][3]
-
Acidic/Alkaline Hydrolysis: This pathway would likely cleave this compound into two main fragments: 3,5-dichloropyridine-1-oxide-4-amine and 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
-
Thermal and Photolytic Conditions: The parent drug, roflumilast, is generally stable under thermal and photolytic stress.[2][4] It is anticipated that this compound would exhibit similar stability under these conditions.
Troubleshooting and Experimental Guides
Q3: I am designing a forced degradation study for this compound. What experimental protocols should I follow?
The following protocols are adapted from established methods for the forced degradation of roflumilast and can serve as a robust starting point for your experiments.[2][5]
Experimental Workflow for Forced Degradation
Caption: General workflow for conducting forced degradation studies.
Detailed Protocols:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N hydrochloric acid. Heat the solution at 80°C for 24 hours.[2] After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a solvent and add 0.1 N sodium hydroxide. Heat the solution at 80°C for 24 hours.[2] After incubation, cool the solution and neutralize it with 0.1 N hydrochloric acid.
-
Oxidative Degradation: Dissolve the compound in a solvent and add 30% hydrogen peroxide. Keep the solution at 80°C for 24 hours.[2]
-
Thermal Degradation: Expose the solid (powder) form of this compound to dry heat at 80°C for 24 hours.[2]
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., ≥200 W h/m²) for a specified duration.[2]
Q4: What level of degradation has been observed for the parent drug, roflumilast, under these conditions?
Forced degradation studies on roflumilast provide valuable context. The drug is susceptible to acidic, alkaline, and oxidative stress while remaining stable under thermal and photolytic conditions.[2]
Summary of Roflumilast Forced Degradation Data
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 2 N HCl | 5 hours | 80°C | 50.20% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | 18.4% | [2] |
| Alkaline Hydrolysis | 2 N NaOH | 5 hours | 80°C | 25.0% | |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | 80°C | 1.1% (Major Impurity) | [2] |
| Neutral Hydrolysis | Water | 24 hours | 80°C | No significant degradation | [2] |
| Thermal Degradation | Dry Heat (Solid) | 24 hours | 80°C | No significant degradation | [2] |
| Photolytic Degradation | UV Light (Solid) | 75 hours | 25°C | No significant degradation | [2] |
Degradation Pathway Diagrams
The following diagrams illustrate the key degradation pathways discussed.
Oxidative Degradation of Roflumilast to this compound
Caption: Formation of this compound from roflumilast.
Proposed Hydrolytic Degradation of this compound
Caption: Hypothesized hydrolytic degradation of this compound.
References
minimizing variability in roflumilast N-oxide cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in roflumilast N-oxide cell-based assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the active metabolite of roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[3] This leads to the suppression of inflammatory responses by inhibiting the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK.
Q2: What are the expected IC50 values for this compound in a PDE4 inhibition assay?
The half-maximal inhibitory concentration (IC50) for this compound against PDE4 is approximately 2 nM.[4] It exhibits some selectivity for PDE4 subtypes, with reported IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D.[1][5]
Q3: How does this compound affect intracellular cAMP levels?
In the absence of other stimuli, this compound at a concentration of 2 nM can lead to an approximately 1.7-fold increase in cellular cAMP content.[4] When used in combination with an adenylate cyclase activator like prostaglandin E2 (PGE2), the effect on cAMP levels can be significantly amplified.[2]
Q4: What are common cell types used in this compound cell-based assays?
A variety of cell types are used depending on the specific research question. These include:
-
Human bronchial epithelial cells (HBECs): To study effects on airway inflammation and mucociliary clearance.[4][6]
-
A549 cells (human lung adenocarcinoma): As a model for airway epithelial cells to investigate inflammatory responses.[2][7]
-
RAW 264.7 cells (murine macrophage-like): To examine anti-inflammatory effects in macrophages.[8]
-
Human lung fibroblasts: To investigate effects on fibrosis.[9]
-
H9c2 cells (rat cardiomyoblasts): To study potential cardiotoxicity or cardioprotective effects.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound cell-based assays.
Issue 1: High Variability Between Replicate Wells
High variability can obscure real experimental effects. A common culprit is the "edge effect," where wells on the perimeter of a microplate behave differently from interior wells due to increased evaporation.
| Potential Cause | Troubleshooting Step |
| Edge Effect | 1. Pre-incubation: After seeding cells, let the plate rest at room temperature for 60 minutes before placing it in the incubator. This allows for a more even cell distribution. 2. Humidification: Maintain a high humidity level (at least 95%) in the incubator. Placing a water pan inside can help. 3. Plate Sealing: Use breathable plate sealers to minimize evaporation while allowing gas exchange. 4. Specialized Plates: Consider using microplates with moats that can be filled with sterile liquid to create a humidity barrier. 5. Randomization: Randomize the placement of samples and controls across the plate to mitigate positional bias. |
| Inconsistent Cell Seeding | 1. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Consistent Technique: Use a consistent pipetting technique for all wells. An electronic multipipette can improve precision. |
| Temperature Fluctuations | 1. Minimize Incubator Opening: Limit the frequency and duration of incubator door openings. 2. Plate Placement: Place plates in the rear of the incubator to minimize exposure to temperature changes when the door is opened. |
Issue 2: Low Signal-to-Basal Ratio or Poor Z' Factor
A low signal window can make it difficult to discern a true biological response. The Z' factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Density | 1. Cell Titration: Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without saturating the detection reagents. |
| Insufficient Agonist Concentration | 1. Dose-Response Curve: If using an agonist to stimulate cAMP production (e.g., PGE2), perform a dose-response curve to identify the EC80 concentration for use in the assay. |
| Low PDE4 Expression in Cells | 1. Cell Line Selection: Choose a cell line known to express sufficient levels of PDE4. 2. Induction of Expression: In some cases, PDE4 expression can be upregulated by pre-treating cells with inflammatory stimuli like LPS. |
| Assay Reagent Issues | 1. Reagent Quality: Ensure that all assay reagents, especially detection antibodies and substrates, are within their expiration dates and have been stored correctly. 2. Reagent Compatibility: Verify that the assay reagents are compatible with your cell culture medium and buffer components. |
Issue 3: High Background Signal
A high background signal can mask the specific signal from your experimental treatment.
| Potential Cause | Troubleshooting Step |
| Basal cAMP Levels Too High | 1. Serum Starvation: Serum in the culture medium can contain factors that stimulate cAMP production. Consider serum-starving the cells for a few hours before the assay. |
| Cell Stress | 1. Gentle Handling: Handle cells gently during seeding and washing steps to avoid causing stress, which can elevate cAMP levels. 2. Optimal Culture Conditions: Ensure cells are healthy and growing in optimal conditions (correct medium, CO2, and temperature). |
| Reagent Autofluorescence | 1. Blank Wells: Include wells with medium and assay reagents but no cells to measure and subtract the background signal. |
Issue 4: Poor Cell Viability
Poor cell health will lead to unreliable and inconsistent results.
| Potential Cause | Troubleshooting Step |
| Compound Cytotoxicity | 1. Viability Assay: Perform a cell viability assay (e.g., MTT or LDH release) to determine if the concentrations of this compound or other compounds used are toxic to the cells.[7][8][10] |
| Suboptimal Culture Conditions | 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and assay performance. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and reduced viability. |
| Harsh Assay Conditions | 1. Buffer Composition: Ensure that the assay buffer is isotonic and at the correct pH to maintain cell integrity. |
Data Presentation
Table 1: this compound Assay Parameters
| Parameter | Typical Value | Notes |
| IC50 (PDE4) | ~2 nM | Varies slightly between PDE4 subtypes.[4] |
| cAMP Fold Increase (at 2 nM) | ~1.7-fold | In the absence of other stimuli.[4] |
| Z' Factor | > 0.5 | Indicates a robust and reliable assay. |
| Signal-to-Basal Ratio | > 3 | Desirable for a clear assay window. |
Table 2: Troubleshooting Summary for Assay Performance Metrics
| Issue | Metric | Potential Cause | Recommended Action |
| High Variability | High %CV | Edge effect, inconsistent cell seeding | Implement mitigation strategies for edge effect, ensure homogeneous cell suspension. |
| Low Signal Window | Z' < 0.5, S/B < 3 | Suboptimal cell density, low PDE4 expression | Perform cell titration, select appropriate cell line. |
| High Background | High Basal Signal | High basal cAMP, cell stress | Serum starve cells, handle cells gently. |
| Inconsistent Results | Poor Reproducibility | Poor cell viability, high passage number | Monitor cell health, use low passage number cells. |
Experimental Protocols
1. Cell-Based cAMP Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding:
-
Harvest cells and resuspend in the appropriate cell culture medium.
-
Count the cells and adjust the density to the predetermined optimal concentration.
-
Seed the cells into a 96-well or 384-well white, opaque, tissue culture-treated plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and any other test compounds in an appropriate assay buffer.
-
If applicable, prepare the agonist (e.g., PGE2) at the predetermined EC80 concentration.
-
Carefully remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
If using an agonist, add it to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents to the wells.
-
Incubate as recommended by the kit manufacturer.
-
Read the plate on a compatible plate reader.
-
2. PDE4 Activity Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of PDE4.
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a lysis buffer containing protease inhibitors.
-
Homogenize the cell suspension by sonication or douncing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic PDE enzymes.
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell lysate, assay buffer, and the this compound dilutions.
-
Initiate the reaction by adding a known concentration of cAMP (spiked with [3H]-cAMP for radiometric detection).
-
Incubate at 37°C for a defined period, ensuring the reaction stays within the linear range (less than 30% substrate conversion).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Convert the product (AMP) to adenosine using a 5'-nucleotidase.
-
Separate the unreacted cAMP from the adenosine product (e.g., using ion-exchange chromatography or scintillation proximity assay beads).
-
Quantify the amount of product formed to determine the PDE4 activity.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phosphodiesterase 4 inhibitor, this compound, inhibits human lung fibroblast functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roflumilast Attenuates Doxorubicin-Induced Cardiotoxicity by Targeting Inflammation and Cellular Senescence in Cardiomyocytes Mediated by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid Phase Extraction for Roflumilast N-oxide
Welcome to the technical support center for the optimization of solid phase extraction (SPE) for the analysis of roflumilast N-oxide in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when developing an SPE method for this compound?
A1: A common challenge is achieving high and consistent recovery of this compound while minimizing matrix effects from complex biological samples like plasma or urine. This compound, being a metabolite, may be present at low concentrations, making efficient extraction crucial for sensitive downstream analysis by techniques like LC-MS/MS.
Q2: Which type of SPE sorbent is recommended for this compound extraction?
A2: While specific validation is always necessary, polymeric reversed-phase sorbents, such as those with a hydrophilic-lipophilic balance (HLB), are often a good starting point for the extraction of drug metabolites like this compound from biological matrices. These sorbents offer good retention for a broad range of analytes and can be effective in removing interfering phospholipids. C18 bonded silica is another potential option, though it may require more careful method development to prevent sorbent drying.
Q3: Can I use protein precipitation instead of SPE for this compound analysis?
A3: Yes, protein precipitation is a viable alternative for preparing plasma samples for this compound analysis and has been successfully used.[1] However, SPE generally provides a cleaner extract by removing more matrix components, which can lead to reduced ion suppression in LC-MS/MS analysis and potentially better sensitivity and column longevity.
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, it is crucial to optimize the wash step of your SPE protocol. Use the strongest possible organic solvent in your wash solution that does not elute this compound. Additionally, ensuring a highly selective elution step will prevent co-elution of interfering compounds. A well-optimized SPE method can significantly reduce matrix effects.[2][3][4][5]
Q5: What are typical recovery rates for this compound using SPE?
A5: While specific recovery will depend on the optimized protocol, published methods using SPE for the simultaneous analysis of roflumilast and this compound report high recovery.[2][3][4][5] Generally, a recovery of >85% is considered good for bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the solid phase extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Inadequate Sorbent Conditioning or Equilibration: The sorbent was not properly prepared, leading to poor interaction with the analyte. | Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix. |
| Sample pH Not Optimal: The pH of the sample may prevent efficient retention of this compound on the sorbent. | Adjust the pH of the sample to ensure this compound is in a neutral form for reversed-phase SPE, which will enhance its retention. | |
| Wash Solvent Too Strong: The wash solvent is eluting the analyte along with the interferences. | Decrease the percentage of organic solvent in the wash solution. Test a gradient of wash solvent strengths to find the optimal composition that removes interferences without affecting analyte recovery. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent completely. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Consider adding a small amount of a modifier (e.g., formic acid or ammonium hydroxide, depending on the sorbent and analyte chemistry) to the elution solvent. Ensure a sufficient volume of elution solvent is used. | |
| Sorbent Bed Drying: For silica-based sorbents (e.g., C18), allowing the sorbent to dry out after conditioning can lead to poor recovery. | Do not let the sorbent bed go dry after the conditioning and equilibration steps before loading the sample. Water-wettable polymeric sorbents (e.g., HLB) are less susceptible to this issue.[6][7][8] | |
| Poor Reproducibility (High %RSD) | Inconsistent Flow Rates: Variable flow rates during sample loading, washing, or elution can lead to inconsistent extraction efficiencies. | Use a vacuum manifold with consistent vacuum pressure or a positive pressure manifold to ensure uniform flow rates across all samples. |
| Variable Sample Pre-treatment: Inconsistencies in sample pH adjustment or dilution can affect recovery. | Ensure all samples are pre-treated uniformly before loading onto the SPE cartridges. | |
| Channeling in the SPE Cartridge: The sample or solvents may not be passing through the sorbent bed uniformly. | Ensure the sample is loaded onto the center of the sorbent bed and that the flow rate is not too high. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Removal of Interferences: The wash step is not effectively removing matrix components like phospholipids. | Optimize the wash solvent by increasing its organic strength or by using a different solvent composition. Consider a sorbent with a different selectivity. |
| Co-elution of Interferences with Analyte: The elution solvent is eluting matrix components along with this compound. | Use a more selective elution solvent. A stepwise elution with increasing solvent strength may help to fractionate the analyte from interferences. |
Experimental Protocols
Below are generalized experimental protocols for the solid phase extraction of this compound from human plasma. These should be optimized for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Polymeric Reversed-Phase SPE (e.g., HLB-type sorbent)
This protocol is a good starting point due to the robustness of polymeric sorbents.
-
Sorbent Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Allow the methanol to pass through the sorbent bed by gravity or with gentle vacuum/positive pressure.
-
-
Sorbent Equilibration:
-
Add 1 mL of deionized water to the cartridge.
-
Allow the water to pass through the sorbent bed.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 500 µL) by diluting with an equal volume of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with a second wash of 1 mL of 20% methanol in water to remove less polar interferences. This step is critical and may require optimization.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile. A two-step elution with 500 µL aliquots may improve efficiency.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Protocol 2: Alternative Method - Protein Precipitation
As an alternative to SPE, protein precipitation offers a simpler, though potentially less clean, extraction.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing an internal standard).
-
-
Precipitation:
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
Quantitative Data Summary
The following tables summarize typical performance data that should be targeted during method development and validation for the analysis of this compound.
Table 1: SPE Recovery and Matrix Effect Targets
| Parameter | Target Value | Notes |
| Recovery (%) | > 85% | Determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effect (%) | 85% - 115% | Calculated as the ratio of the peak area in the presence of matrix to the peak area in a neat solution. |
| Process Efficiency (%) | > 75% | A combined measure of recovery and matrix effects. |
Table 2: Method Validation Performance Targets (based on LC-MS/MS analysis)
| Parameter | Target Value |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | Dependent on study requirements (e.g., 0.04 ng/mL has been reported[2][3][4][5]) |
Visualizations
Experimental Workflow for SPE
Caption: Workflow for the solid phase extraction of this compound.
Troubleshooting Logic for Low Recovery
References
- 1. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC–MS/MS: Application for a pharmacokinetic study [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Validation & Comparative
Roflumilast vs. Roflumilast N-oxide: A Comparative Analysis of PDE4 Inhibition
For Immediate Release
This guide presents a detailed comparison of the inhibitory potency of roflumilast and its principal active metabolite, roflumilast N-oxide, on phosphodiesterase 4 (PDE4). The data and experimental protocols provided are intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacodynamics of these compounds.
Comparative Potency on PDE4 Subtypes
Roflumilast is recognized as a potent, subnanomolar inhibitor of the majority of PDE4 splice variants.[1] Its primary metabolite, this compound, demonstrates a comparable, though slightly attenuated, potency, being only two- to threefold less potent than the parent compound.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of human recombinant PDE4 subtypes, providing a quantitative comparison of their inhibitory activity.
| PDE4 Subtype | Roflumilast IC50 (nM) | This compound IC50 (nM) |
| PDE4A1 | 0.9 | 2.5 |
| PDE4A4 | 0.2 | 0.5 |
| PDE4B1 | 0.7 | 1.6 |
| PDE4B2 | 0.5 | 1.6 |
| PDE4C1 | 4.0 | 11.0 |
| PDE4C2 | 2.9 | 8.8 |
| PDE4D2 | 0.4 | 1.2 |
| PDE4D3 | 0.6 | 1.9 |
| Data sourced from Hatzelmann et al., 2010, as cited in a 2011 review.[1] |
The PDE4 Signaling Pathway
The mechanism of action for both roflumilast and this compound involves the selective inhibition of the PDE4 enzyme. This inhibition prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[1] The resulting accumulation of cAMP leads to the activation of Protein Kinase A (PKA), a key signaling molecule. Activated PKA subsequently phosphorylates various downstream protein targets, which modulates the activity of transcription factors like the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB). This signaling cascade culminates in a potent anti-inflammatory effect by suppressing the expression of pro-inflammatory mediators.
Caption: The PDE4 signaling pathway and the inhibitory action of roflumilast.
Experimental Protocols
The IC50 values for PDE4 inhibitors are determined through in vitro enzymatic assays. The Immobilized Metal Affinity Particle (IMAP) fluorescence polarization (FP) assay is a widely used method for this purpose.
IMAP-FP Assay Protocol for PDE4 Inhibition
-
Reagent Preparation:
-
An assay buffer is prepared consisting of 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 1 mM DTT, and 0.05% NaN3.
-
The human recombinant PDE4 enzyme is diluted to a final concentration of 0.05 ng/µl in the prepared assay buffer.
-
A stock solution of fluorescein-labeled cAMP substrate is prepared at a concentration of 200 nM in the assay buffer.
-
Test compounds, roflumilast and this compound, are serially diluted in DMSO to generate a range of concentrations for testing.
-
-
Assay Procedure:
-
The diluted PDE4 enzyme solution is dispensed into the wells of a suitable microplate.
-
The serially diluted test compounds are then added to the respective wells, followed by a brief incubation period of 5 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the fluorescein-labeled cAMP substrate to all wells.
-
The microplate is incubated for 40 minutes at room temperature to allow for the enzymatic hydrolysis of the substrate.
-
The reaction is terminated by the addition of the IMAP binding reagent.
-
A final incubation of at least one hour at room temperature allows for the binding of the hydrolyzed, phosphorylated product to the IMAP particles.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., 480 nm for excitation and 540 nm for emission).
-
The degree of fluorescence polarization is directly proportional to the extent of substrate hydrolysis.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control sample containing no inhibitor.
-
The IC50 value is then determined by fitting the resulting concentration-response data to a sigmoidal dose-response curve.
-
Caption: A typical experimental workflow for determining PDE4 inhibition via an IMAP-FP assay.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Roflumilast N-oxide and Cilomilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two selective phosphodiesterase 4 (PDE4) inhibitors: roflumilast N-oxide, the primary active metabolite of roflumilast, and cilomilast. The following sections present a detailed analysis based on published experimental data, outlining their respective potencies in inhibiting key inflammatory pathways and cellular responses.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. Roflumilast and cilomilast are second-generation PDE4 inhibitors developed to treat inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD). Roflumilast is metabolized in vivo to this compound, which is responsible for approximately 90% of the total PDE4 inhibitory activity.[1] This comparison focuses on the active metabolite, this compound, versus cilomilast to provide a clearer picture of their pharmacological activity.
Biochemical studies have shown that roflumilast is a substantially more potent inhibitor of the PDE4 enzyme than cilomilast.[2] This difference in enzymatic inhibition translates to varied efficacy across different inflammatory cell types and responses.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound and cilomilast from various in vitro and in vivo experiments.
Table 1: In Vitro PDE4 Enzyme Inhibition
| Compound | Source of PDE4 | IC50 (nM) | Relative Potency |
| This compound | Human Neutrophils | 2.0[3] | ~60x > Cilomilast |
| Cilomilast | Human Neutrophils | 120[2] | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Inhibition of Inflammatory Cell Responses
| Cell Type | Inflammatory Response | Stimulus | This compound IC50 (nM) | Cilomilast IC50 (nM) |
| Neutrophils | LTB4 Formation | fMLP | 3[1][4][5] | 40[1][4][5] |
| Neutrophils | ROS Formation | fMLP | 40[1][4][5] | 300[1][4][5] |
| Eosinophils | ROS Formation | fMLP | 30[1][4][5] | 200[1][4][5] |
| Monocytes | TNF-α Synthesis | LPS | 4[1][4][5] | 3000[1][4][5] |
| CD4+ T Cells | Proliferation | anti-CD3/anti-CD28 | 3[1][4][5] | 2000[1][4][5] |
| Dendritic Cells | TNF-α Synthesis | LPS | 3[1][4][5] | 1000[1][4][5] |
ROS: Reactive Oxygen Species; LTB4: Leukotriene B4; TNF-α: Tumor Necrosis Factor-alpha; fMLP: N-formyl-methionyl-leucyl-phenylalanine; LPS: Lipopolysaccharide.
Table 3: Inhibition of Cytokine and Chemokine Release from Human Lung Macrophages
| Mediator | Stimulus | This compound EC50 (nM) | Cilomilast Data |
| TNF-α | LPS | ~0.2[6] | Significantly reduced release at 1 µM[7] |
| CCL2 | LPS | Not specified, but concentration-dependent reduction observed[3] | Not Available |
| CCL3 | LPS | Not specified, but concentration-dependent reduction observed[3] | Not Available |
| CCL4 | LPS | Not specified, but concentration-dependent reduction observed[3] | Not Available |
| CXCL10 | LPS | Not specified, but concentration-dependent reduction observed[3] | Not Available |
| GM-CSF | (Spontaneous) | Not Available | Significantly reduced release at 1 µM[7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 4: In Vivo Anti-Inflammatory Effects
| Animal Model | Inflammatory Response | This compound ED50 (µmol/kg) | Cilomilast ED50 (µmol/kg) |
| Rat | LPS-induced circulating TNF-α | ~0.3[8] | ~93[8] |
ED50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of PDE4 inhibition leading to anti-inflammatory effects.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
PDE4 Enzyme Inhibition Assay
-
Objective: To determine the concentration of inhibitor required to reduce PDE4 enzyme activity by 50% (IC50).
-
Methodology:
-
Enzyme Source: PDE4 is isolated from homogenized human neutrophils.[1][4][5]
-
Assay Principle: The assay measures the conversion of radiolabeled [3H]cAMP to [3H]5'-AMP by the PDE4 enzyme.
-
Procedure: The enzyme is incubated with [3H]cAMP in the presence of varying concentrations of the test compounds (this compound or cilomilast).
-
Separation: The reaction is stopped, and the product ([3H]5'-AMP) is separated from the substrate ([3H]cAMP) using anion-exchange resin.
-
Quantification: The amount of [3H]5'-AMP formed is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
-
Inhibition of TNF-α Synthesis in Monocytes
-
Objective: To measure the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α from monocytes.
-
Methodology:
-
Cell Isolation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by methods such as counter-flow elutriation.[1][4][5]
-
Cell Culture: Monocytes are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or cilomilast for a specified time (e.g., 30 minutes).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to stimulate the production and release of TNF-α.[1][4][5]
-
Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Inhibition of LTB4 and ROS Formation in Neutrophils
-
Objective: To assess the compounds' ability to inhibit the release of the chemoattractant leukotriene B4 (LTB4) and the production of reactive oxygen species (ROS).
-
Methodology:
-
Cell Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Treatment: The isolated neutrophils are pre-incubated with this compound or cilomilast.
-
Stimulation: Cells are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce LTB4 synthesis and an oxidative burst (ROS production).[1][4][5]
-
Measurement:
-
Data Analysis: IC50 values are calculated from the resulting concentration-inhibition curves.
-
Summary and Conclusion
The experimental data consistently demonstrate that this compound is a more potent anti-inflammatory agent than cilomilast across a wide range of in vitro and in vivo models.
-
Enzyme Inhibition: this compound inhibits the PDE4 enzyme at significantly lower concentrations than cilomilast.[2][3]
-
Cellular Responses: This higher potency is reflected in functional assays. This compound is substantially more effective at inhibiting inflammatory responses in key immune cells, including neutrophils, monocytes, T cells, and dendritic cells.[1][4][5] The difference in potency is particularly pronounced in monocytes and T cells, where this compound is several hundred to a thousand times more potent than cilomilast.[1][4][5]
-
In Vivo Efficacy: In a rat model of systemic inflammation, this compound was over 300-fold more potent than cilomilast at reducing LPS-induced TNF-α levels.[8]
These findings suggest that this compound possesses a superior immunomodulatory and anti-inflammatory profile compared to cilomilast. This enhanced potency may contribute to the clinical efficacy observed with its parent drug, roflumilast, in the treatment of severe COPD.[9] Conversely, the development of cilomilast for COPD was terminated, partly due to a narrow therapeutic window and a high incidence of gastrointestinal side effects.[10] The data presented in this guide underscore the significant pharmacological differences between these two PDE4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE 4 Inhibitor Roflumilast in Vitro | Semantic Scholar [semanticscholar.org]
- 6. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cilomilast (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Roflumilast N-Oxide Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It is extensively metabolized in the body, with roflumilast N-oxide being the major and pharmacologically active metabolite. Given that the concentration of this compound in plasma can be significantly higher than that of the parent drug, it is crucial for researchers and clinicians using immunoassays for pharmacokinetic studies or therapeutic drug monitoring to understand the degree to which this metabolite cross-reacts with antibodies raised against roflumilast. High cross-reactivity can lead to an overestimation of roflumilast concentrations, impacting dose-response assessments and pharmacokinetic modeling.
Data Presentation: A Template for Comparison
In the absence of specific published data, the following table serves as a template for how quantitative cross-reactivity data for this compound in a hypothetical roflumilast immunoassay would be presented. The primary method for quantifying cross-reactivity is by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody (IC50) to the IC50 of the target analyte (roflumilast).
Table 1: Hypothetical Cross-Reactivity of this compound in a Roflumilast Competitive ELISA
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Roflumilast | 10 | 100 |
| This compound | 500 | 2.0 |
| Other Metabolites | >1000 | <1.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Roflumilast / IC50 of this compound) x 100
Experimental Protocols
The standard method for determining the cross-reactivity of this compound in a roflumilast-specific immunoassay is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microplate is coated with a capture antibody specific for roflumilast. The plate is then washed and blocked to prevent non-specific binding.
-
Competition: A constant concentration of enzyme-labeled roflumilast (conjugate) is mixed with varying concentrations of either the roflumilast standard or the potential cross-reactant (this compound).
-
Incubation: These mixtures are added to the wells of the coated microplate and incubated. During this time, the unlabeled roflumilast or this compound in the sample competes with the enzyme-labeled roflumilast for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of unlabeled roflumilast or cross-reactant in the sample.
-
Data Analysis: Standard curves are generated by plotting the absorbance against the concentration of roflumilast and this compound. The IC50 values are determined from these curves, and the percentage of cross-reactivity is calculated.
Mandatory Visualizations
Signaling Pathway of Roflumilast and this compound
Roflumilast and its active metabolite, this compound, are selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the activation of Protein Kinase A (PKA). PKA activation has a range of anti-inflammatory effects, including the inhibition of pro-inflammatory mediator release from various immune cells.
Caption: Signaling pathway of Roflumilast and its N-oxide.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the typical workflow for assessing the cross-reactivity of this compound in a competitive ELISA designed for roflumilast.
Caption: Workflow for immunoassay cross-reactivity assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound in roflumilast-specific immunoassays is not widely published, it is a critical parameter to assess for any immunoassay used in pharmacokinetic or therapeutic drug monitoring of roflumilast. The lack of significant cross-reactivity is a key indicator of assay specificity and ensures accurate quantification of the parent drug. Researchers developing or utilizing such assays should perform thorough validation, including cross-reactivity studies with major metabolites like this compound, using established protocols such as competitive ELISA. For accurate and simultaneous quantification of both roflumilast and this compound, highly specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the gold standard.
Validating the Specificity of Roflumilast N-oxide Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification of drug metabolites like Roflumilast N-oxide. This guide provides a comprehensive comparison of analytical techniques and detailed experimental protocols to validate method specificity, supported by experimental data.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, a primary active metabolite of the anti-inflammatory drug Roflumilast, validating specificity is crucial for reliable pharmacokinetic, stability, and quality control studies. This is typically achieved through forced degradation studies and analysis of the stressed samples against a placebo and unstressed standard.
Comparison of Analytical Methodologies
The most common analytical techniques for the quantification of Roflumilast and its N-oxide metabolite are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in the context of specificity validation.
| Feature | HPLC-UV | UPLC-UV/PDA | LC-MS/MS |
| Selectivity | Good. Relies on chromatographic separation. Potential for co-elution with spectrally similar compounds. | Very Good. Enhanced chromatographic resolution reduces co-elution risk. Peak purity analysis with a Photodiode Array (PDA) detector adds a layer of confirmation. | Excellent. Highly selective due to mass-to-charge ratio detection and fragmentation patterns, minimizing the impact of co-eluting impurities. |
| Sensitivity | Moderate. Suitable for routine analysis of bulk drug and pharmaceutical formulations. | High. Improved peak shape and efficiency lead to better sensitivity than traditional HPLC. | Very High. The gold standard for bioanalytical studies requiring low limits of quantification.[1][2] |
| Speed | Standard run times. | Faster analysis times compared to HPLC due to smaller particle size columns and higher operating pressures.[3] | Can offer rapid analysis, especially with modern UPLC front-end systems. |
| Cost | Lower initial investment and operational costs. | Moderate initial investment. | Higher initial investment and maintenance costs. |
| Specificity Confirmation | Primarily through retention time matching and absence of peaks in placebo injections. | Retention time, peak purity analysis (e.g., purity angle vs. purity threshold), and spectral comparison.[4] | Retention time, specific mass transitions (parent and product ions), and absence of interfering signals in blank matrix. |
-
LC-MS/MS offers the highest degree of specificity and is the preferred method for bioanalytical applications where the matrix is complex and concentrations are low.[1][5]
-
UPLC-UV/PDA provides a significant improvement over traditional HPLC in terms of resolution and speed, with the added advantage of peak purity analysis to confirm specificity.[3]
-
HPLC-UV is a cost-effective and reliable method for quality control of the drug substance and finished product, provided that potential interfering substances are well-separated chromatographically.[6]
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments to validate the specificity of an analytical method for this compound.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate that the analytical method can resolve this compound from these compounds.
1. Acid Hydrolysis:
-
Procedure: Dissolve Roflumilast in a suitable solvent (e.g., methanol or acetonitrile) and add 1N hydrochloric acid. Heat the solution at 60-80°C for 1-24 hours.[3] Cool the solution and neutralize it with an equivalent amount of 1N sodium hydroxide. Dilute to a suitable concentration with the mobile phase for analysis.
-
Expected Outcome: Assess the formation of degradation products and ensure they do not interfere with the this compound peak.
2. Base Hydrolysis:
-
Procedure: Dissolve Roflumilast in a suitable solvent and add 1N sodium hydroxide. Heat the solution at 60-80°C for 1-24 hours.[3] Cool the solution and neutralize it with an equivalent amount of 1N hydrochloric acid. Dilute to a suitable concentration with the mobile phase.
-
Expected Outcome: Roflumilast is known to be susceptible to alkaline hydrolysis.[3] The method should demonstrate clear separation of the N-oxide from any resulting degradants.
3. Oxidative Degradation:
-
Procedure: Dissolve Roflumilast in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature or heat at a slightly elevated temperature (e.g., 80°C) for up to 24 hours.[3] Dilute to a suitable concentration with the mobile phase.
-
Expected Outcome: Roflumilast shows susceptibility to oxidation.[3] The resulting degradation products should be well-resolved from the analyte peak.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat (e.g., 80°C) for 24 hours.[3] Also, prepare a solution of Roflumilast and expose it to similar thermal stress.
-
Expected Outcome: Roflumilast is generally stable under thermal stress, but the method should confirm the absence of any significant degradation or interference.[3]
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and a solution of Roflumilast to UV light (e.g., 254 nm) and/or a combination of UV and visible light in a photostability chamber.
-
Expected Outcome: Roflumilast is generally stable under photolytic conditions.[3] The analysis should confirm the lack of degradation or interfering peaks.
Chromatographic Analysis of Stressed Samples
Inject the prepared stressed samples, along with a placebo, a standard solution of this compound, and an unstressed sample solution into the chromatographic system.
Acceptance Criteria for Specificity:
-
The peak for this compound in the chromatogram of the sample solution should be free from any co-eluting peaks from the placebo and degradation products.
-
For methods with a PDA detector, the peak purity angle should be less than the peak purity threshold, indicating the peak is spectrally homogeneous.[4]
-
The resolution (Rs) between the this compound peak and the closest eluting peak (either an impurity or a degradation product) should be greater than 1.5.
Quantitative Data Presentation
The following tables summarize typical chromatographic conditions and forced degradation results from published methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC-UV Method | UPLC-UV/PDA Method | LC-MS/MS Method |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[6] | C18 (e.g., Zorbax SB C18, 50 x 4.6 mm, 1.8 µm)[3] | C18 (e.g., 50 x 3 mm, 4.6 µm) |
| Mobile Phase | Methanol: Acetonitrile (25:75 v/v)[6] | Gradient of 0.005 M ammonium formate (pH 3.5) and acetonitrile[3] | Gradient of methanol and 2 mM ammonium acetate buffer (pH 4.0) |
| Flow Rate | 1.0 mL/min[6] | 0.5 mL/min[3] | 1.0 mL/min |
| Detection | UV at 244 nm[6] | UV at 215 nm with PDA for peak purity[3] | MS/MS with specific mass transitions (e.g., m/z 419.1 > 187.0 for this compound) |
| Retention Time | ~4.4 min (Roflumilast)[6] | ~6-8 min (Roflumilast, method dependent)[3] | Method dependent, typically short run times |
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration & Temperature | Observation |
| Acid Hydrolysis | 0.1N - 1N HCl | 1-24 hours at 60-80°C | Low to moderate degradation.[3] |
| Base Hydrolysis | 0.1N - 1N NaOH | 1-24 hours at 60-80°C | Significant degradation (e.g., ~18.4%).[3] |
| Oxidation | 3-30% H₂O₂ | Up to 24 hours at RT or 80°C | Formation of multiple unknown impurities.[3] |
| Thermal | Dry Heat | 24 hours at 80°C | Generally stable, no significant degradation.[3] |
| Photolysis | UV and/or Visible Light | Conforming to ICH Q1B | Generally stable, no significant degradation.[3] |
Table 3: Example Specificity Data
| Method | Parameter | Result | Interpretation |
| UPLC-PDA | Peak Purity | Purity Angle < Purity Threshold[4] | The Roflumilast peak is spectrally pure and free from co-eluting impurities. |
| HPLC | Resolution (Rs) | > 1.5 between Roflumilast and degradation products | The method adequately separates the analyte from its degradants. |
| LC-MS/MS | Mass Spectra | No interfering peaks at the m/z of this compound in blank or placebo samples. | The method is highly specific for the target analyte. |
Visualizing the Workflow and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and relationships.
Caption: Workflow for validating the specificity of a this compound analytical method.
Caption: Metabolic pathway of Roflumilast to this compound.
References
- 1. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PDE4 Inhibition Profiles: Roflumilast N-oxide vs. Rolipram
For Immediate Release
This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibition profiles of Roflumilast N-oxide, the active metabolite of Roflumilast, and Rolipram, a prototypical PDE4 inhibitor. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their potency, subtype selectivity, and the experimental methods used for their characterization.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme critical to intracellular signaling. It specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine monophosphate (AMP). By inhibiting PDE4, compounds like this compound and Rolipram prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP response element-binding protein (CREB), modulating inflammatory responses and other cellular functions.[1][2][3] This mechanism is central to their therapeutic potential in inflammatory diseases.
Quantitative Comparison of Inhibition Profiles
The primary distinction between this compound and Rolipram lies in their potency and selectivity across the four PDE4 subtypes (A, B, C, and D).
This compound , the main active metabolite of Roflumilast, is a highly potent, pan-PDE4 inhibitor, meaning it inhibits the different PDE4 subtypes with similar, sub-nanomolar potency.[4] It is generally considered only two- to three-fold less potent than its parent compound.[4] Data for Roflumilast is often used to represent the activity of its N-oxide metabolite.
Rolipram , while also a potent PDE4 inhibitor, exhibits marked selectivity for the PDE4A subtype, with significantly higher IC50 values (lower potency) for PDE4B and PDE4D.[5] This subtype-selective profile contrasts with the broad activity of this compound.
The tables below summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.
Table 1: PDE4 Subtype Inhibition (IC50, nM)
| Compound | PDE4A | PDE4B | PDE4D | Source |
|---|---|---|---|---|
| Roflumilast * | - | 0.84 | 0.68 | [6][7] |
| - | 8.4 | 6.8 | [8] | |
| Rolipram | ~3 | ~130 | ~240 | [5][9] |
| - | - | - |
*Data for Roflumilast is presented as a proxy for this compound due to their similar potencies.
Table 2: General Selectivity Profile
| Compound | Profile | Key Characteristic |
|---|---|---|
| This compound | Pan-PDE4 Inhibitor | High, sub-nanomolar potency against all PDE4 subtypes without significant selectivity.[4] |
| Rolipram | PDE4A-preferential | Exhibits significantly higher potency for the PDE4A subtype compared to PDE4B and PDE4D.[5] |
Experimental Protocols
The determination of PDE4 inhibition profiles relies on robust and standardized assays. The data presented here are typically derived from enzymatic and cell-based assays using recombinant human PDE4 enzymes to ensure specificity.
Enzymatic Assay: Fluorescence Polarization (FP)
This is a common, high-throughput method for directly measuring enzyme activity and its inhibition.
-
Principle: The assay measures the change in the rotation of a fluorescently labeled substrate upon enzymatic action. A small substrate (fluorescein-labeled cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE4 enzyme hydrolyzes the cAMP, the resulting linear monophosphate is captured by a large binding agent. This forms a large molecular complex that tumbles slowly, leading to a high polarization signal. An inhibitor prevents this conversion, keeping the signal low.[10]
-
Methodology:
-
Reaction Setup: Recombinant human PDE4 enzyme is incubated with the test inhibitor (e.g., this compound or Rolipram) at various concentrations in an assay buffer.
-
Initiation: The enzymatic reaction is started by adding a fluorescently labeled substrate, such as fluorescein-cAMP (cAMP-FAM).
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: A binding agent, which specifically binds to the phosphate group of the product (AMP-FAM), is added.
-
Measurement: The fluorescence polarization is measured using a microplate reader. The degree of inhibition is calculated by comparing the signal in the presence of the inhibitor to control wells.[10][11]
-
Cell-Based Reporter Assay
Cell-based assays provide data in a more physiological context, assessing a compound's ability to penetrate cells and inhibit the target enzyme within the cellular environment.
-
Principle: This assay utilizes a cell line (e.g., HEK293) engineered to express a reporter gene (like luciferase) under the control of a cAMP Response Element (CRE). When intracellular cAMP levels rise, CREB is activated and drives the expression of luciferase. Co-expression of a PDE4 enzyme in these cells keeps the basal cAMP levels low. An effective PDE4 inhibitor will block cAMP degradation, leading to a measurable increase in the luciferase reporter signal.[12][13]
-
Methodology:
-
Cell Transfection: A host cell line (e.g., HEK293) is co-transfected with two plasmids: one containing the CRE-luciferase reporter system and another expressing the specific human PDE4 subtype of interest (e.g., PDE4B).[12]
-
Cell Plating & Treatment: The transfected cells are plated in a multi-well format and treated with various concentrations of the test inhibitor.
-
Stimulation: Intracellular cAMP production is induced using an adenylyl cyclase activator like forskolin. This creates a pool of cAMP for the PDE4 enzyme to act upon.
-
Incubation: Cells are incubated to allow for PDE4 inhibition and subsequent reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PDE4 inhibition, is measured with a luminometer.[13]
-
References
- 1. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Synergistic Partnership of Roflumilast N-Oxide and Beta-2-Agonists: A Comparative Guide for Researchers
An objective analysis of the enhanced anti-inflammatory and bronchodilatory effects of combining the phosphodiesterase-4 inhibitor roflumilast N-oxide with beta-2-agonists, supported by experimental data and detailed protocols.
The combination of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, and its active metabolite, this compound, with long-acting beta-2-agonists (LABAs) presents a promising therapeutic strategy for chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, drawing on preclinical and clinical data to inform researchers, scientists, and drug development professionals. The evidence points towards a complementary mechanism of action that results in superior anti-inflammatory and potential bronchodilatory outcomes compared to monotherapy with either agent.
Enhanced Anti-Inflammatory and Anti-Fibrotic Effects: A Quantitative Look
In vitro studies consistently demonstrate that the combination of roflumilast or its N-oxide with beta-2-agonists leads to a significant potentiation of anti-inflammatory and anti-fibrotic effects. This synergy is observed across various cell types relevant to airway inflammation and remodeling in COPD.
Table 1: Synergistic Inhibition of Pro-Inflammatory Cytokines
| Cell Type | Stimulant | Combination Therapy | Outcome Measure | Result | Citation |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Roflumilast (10 nM) + Salmeterol (1 nM) | TNF-α Inhibition | IC50 for roflumilast shifted from 1.8 nM to 4.1 pM; Maximal inhibition increased from 72.5% to 90.9%. | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Roflumilast + Formoterol | TNF-α Inhibition | Increased inhibition compared to either drug alone. | [1] |
| Human Bronchial Explants | Lipopolysaccharide (LPS) | Roflumilast (1 nM) + Formoterol (10 nM) | Inhibition of TNF-α, CCL2, CCL3, CCL4, and CXCL9 release | More potent inhibition than roflumilast alone. | [2] |
| Normal Human Lung Fibroblasts (NHLFs) | Tumor Necrosis Factor-α (TNF-α) | Roflumilast + Indacaterol (0.1 nM) | GM-CSF Inhibition | Maximal inhibition shifted from 18.8% to 57.5%. | [3] |
| Normal Human Lung Fibroblasts (NHLFs) | Tumor Necrosis Factor-α (TNF-α) | Roflumilast + Indacaterol (0.1 nM) | CCL5 Inhibition | Maximal inhibition shifted from 17.1% to 89.4%. | [3] |
| Normal Human Lung Fibroblasts (NHLFs) | Tumor Necrosis Factor-α (TNF-α) | Roflumilast + Indacaterol (0.1 nM) | CXCL10 Inhibition | Maximal inhibition shifted from 7.0% to 58.1%. | [3] |
Table 2: Synergistic Inhibition of Pro-Fibrotic Mediators in Human Lung Fibroblasts
| Stimulant | Combination Therapy | Outcome Measure | Result | Citation |
| Transforming Growth Factor-β1 (TGF-β1) | Roflumilast (1 µM and 10 µM) + Indacaterol (0.1 nM) | Endothelin-1 (ET-1) Protein Secretion Inhibition | Inhibition of 78.3% and 85.7% respectively, superior to either drug alone. | [3][4] |
Clinical Efficacy in COPD: Evidence from Clinical Trials
Clinical trials have investigated the benefits of adding roflumilast to existing LABA-based therapies in patients with severe COPD. These studies provide evidence for improved clinical outcomes, particularly in reducing exacerbations.
Table 3: Clinical Trial Outcomes of Roflumilast in Combination with LABA/ICS
| Trial | Patient Population | Intervention | Primary Outcome | Result | Citation |
| REACT | Severe COPD with chronic bronchitis and history of frequent exacerbations | Roflumilast 500 µg daily vs. Placebo, on a background of fixed-dose LABA/ICS | Rate of moderate or severe COPD exacerbations | Roflumilast reduced moderate-to-severe exacerbations by 13-14% and severe exacerbations and hospital admissions by 24%. | [5][6] |
| Pooled Analysis (2 studies) | Severe to very severe COPD | Roflumilast 500 µg daily vs. Placebo, with or without concomitant LABA | Rate of moderate or severe exacerbations | Roflumilast reduced exacerbation rate with LABA (Rate Ratio 0.79) and without LABA (Rate Ratio 0.85). | [7] |
| RE²SPOND | Severe COPD with chronic bronchitis and ≥2 exacerbations in the past year | Roflumilast vs. Placebo, on a background of fixed-dose LABA/ICS | Rate of moderate or severe COPD exacerbations | To further characterize the effects of roflumilast added to ICS/LABA on exacerbation rates and lung function. | [8] |
Underlying Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and beta-2-agonists are rooted in their complementary actions on the cyclic adenosine monophosphate (cAMP) signaling pathway.
Caption: Synergistic mechanism of beta-2-agonists and this compound on cAMP signaling.
Beta-2-agonists bind to beta-2-adrenergic receptors, stimulating adenylyl cyclase to increase the production of cAMP.[9] this compound, on the other hand, inhibits PDE4, the enzyme responsible for the breakdown of cAMP.[10][11] The concurrent action of these two drug classes leads to a more substantial and sustained elevation of intracellular cAMP levels than either agent can achieve alone. This amplified cAMP signaling enhances the activation of Protein Kinase A (PKA), which in turn phosphorylates cAMP response element-binding protein (CREB).[3] This cascade of events ultimately leads to increased expression of anti-inflammatory genes and promotes smooth muscle relaxation, contributing to bronchodilation.[9][10]
Caption: A generalized workflow for in vitro studies of anti-inflammatory synergy.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature that investigate the synergistic effects of this compound and beta-2-agonists.
Human Peripheral Blood Mononuclear Cell (PBMC) TNF-α Release Assay
-
Objective: To assess the combined effect of roflumilast and beta-2-agonists on the inhibition of LPS-induced TNF-α production in human PBMCs.
-
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of roflumilast, a beta-2-agonist (e.g., salmeterol, formoterol), or a combination of both for a specified duration (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and TNF-α production.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours).
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of TNF-α release is calculated relative to LPS-stimulated cells without drug treatment. IC50 values are determined by non-linear regression analysis.
-
Human Lung Fibroblast Pro-inflammatory and Pro-fibrotic Mediator Release Assay
-
Objective: To evaluate the synergistic effect of roflumilast and a beta-2-agonist on the inhibition of pro-inflammatory and pro-fibrotic mediator release from human lung fibroblasts.
-
Methodology:
-
Cell Culture: Normal human lung fibroblasts (NHLFs) are cultured to sub-confluence in fibroblast growth medium.
-
Drug Treatment: Cells are treated with roflumilast, a beta-2-agonist (e.g., indacaterol), or a combination of both.
-
Stimulation: Cells are stimulated with either TNF-α (for inflammatory mediators like GM-CSF, CCL5, CXCL10) or TGF-β1 (for pro-fibrotic mediators like ET-1 and CTGF).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Quantification:
-
Protein: The levels of secreted proteins in the supernatant are measured by ELISA.
-
mRNA: Total RNA is extracted from the cells, and the gene expression of the target mediators is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The inhibition of mediator release or gene expression is calculated and compared between single-agent and combination treatments.
-
Conclusion
The collective evidence from both preclinical and clinical studies strongly supports a synergistic interaction between this compound and beta-2-agonists. This combination therapy demonstrates enhanced anti-inflammatory and anti-fibrotic effects at the cellular level, which translates to improved clinical outcomes, particularly a reduction in exacerbations for patients with severe COPD. The underlying mechanism, centered on the amplified and sustained elevation of intracellular cAMP, provides a solid rationale for this therapeutic pairing. For researchers and drug development professionals, these findings highlight the potential of dual-target strategies in the management of complex inflammatory airway diseases and provide a framework for the design of future investigations into novel combination therapies.
References
- 1. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of roflumilast with a beta-2 adrenergic receptor agonist inhibits proinflammatory and profibrotic mediator release from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of roflumilast with a beta-2 adrenergic receptor agonist inhibits proinflammatory and profibrotic mediator release from human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast in Chronic Obstructive Pulmonary Disease (COPD) patients treated with fixed combinations of Long-acting β2-agonists (LABA) and Inhaled Glucocorticosteroid (ICS) [astrazenecaclinicaltrials.com]
- 6. Effects of roflumilast in COPD patients receiving inhaled corticosteroid/long-acting β2-agonist fixed-dose combination: RE2SPOND rationale and study design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roflumilast with long-acting β2-agonists for COPD: influence of exacerbation history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Potential mechanisms to explain how LABAs and PDE4 inhibitors enhance the clinical efficacy of glucocorticoids in inflammatory lung diseases | Semantic Scholar [semanticscholar.org]
- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing the Linearity and Range of a Quantitative Assay for Roflumilast N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the linearity and range of quantitative assays for roflumilast N-oxide, the primary active metabolite of roflumilast. The information presented is essential for the development and validation of robust analytical methods in preclinical and clinical studies.
Comparative Analysis of Assay Performance
The most prevalent method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, crucial for accurately measuring the low concentrations of the analyte often found in pharmacokinetic studies.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 | HPLC-UV |
| Linearity Range | 0.04–50 ng/mL[1][2][3][4][5] | 0.1–60 ng/mL[6] | 0.1–100 ng/mL[7] | 5–40 µg/ml[8] |
| Matrix | Human Plasma[1][2][3][4][5] | Rat Plasma[6] | Human Plasma[7] | Pharmaceutical Dosage Form (Tablets)[8] |
| Correlation Coefficient (r²) | >0.99[3][4][5][6] | >0.99[6] | Not Specified | 0.999[8] |
| Lower Limit of Quantitation (LLOQ) | 0.04 ng/mL[1][2][3][5] | 0.1 ng/mL[6] | 0.1 ng/mL[7] | 5 µg/ml[8] |
| Sample Preparation | Solid Phase Extraction (SPE)[1][2][5] | Liquid-Liquid Extraction (LLE)[6] | Protein Precipitation[9] | Simple Dilution |
Note: The linearity and range of an assay should be established in the appropriate biological matrix to account for potential matrix effects.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol provides a typical workflow for establishing the linearity and range of an LC-MS/MS assay for this compound in human plasma.
a. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare working solutions for calibration standards and quality control (QC) samples.
-
Spike the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 0.04, 0.1, 0.5, 2, 10, 20, 40, 50 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
b. Sample Extraction (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (e.g., 200 µL) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
The assay is considered linear if the correlation coefficient is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
Visualizations
Caption: Experimental workflow for establishing linearity and range.
Caption: Signaling pathway of this compound.
References
- 1. Simultaneous determination of roflumilast and its metabolite in human plasma by LC–MS/MS: Application for a pharmacokinetic study [agris.fao.org]
- 2. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Analytical assays [bio-protocol.org]
- 6. Simultaneous quantitation of IC87114, roflumilast and its active metabolite this compound in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Roflumilast N-Oxide's Effects in Different Inflammatory Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of roflumilast N-oxide, the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor roflumilast, across various key inflammatory cell types. The information presented is supported by experimental data to aid in research and drug development.
This compound exerts its anti-inflammatory effects by inhibiting PDE4, the major enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[1][2] This inhibition leads to an accumulation of intracellular cAMP, which in turn modulates a variety of cellular functions, generally dampening inflammatory responses.[3] The following sections detail and compare these effects across neutrophils, macrophages, and eosinophils, providing quantitative data and the methodologies used to obtain them.
Comparative Effects of this compound on Inflammatory Cells
The potency and specific effects of this compound can vary between different inflammatory cell types, reflecting their unique roles in the inflammatory cascade.
Neutrophils
Neutrophils are key players in the innate immune response, and their excessive activation is a hallmark of many inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD). This compound has demonstrated robust anti-inflammatory effects on these cells.
Key Effects:
-
Inhibition of Chemotaxis: this compound significantly inhibits neutrophil migration towards chemoattractants like CXCL1 and leukotriene B4.[4] This effect is mediated by the elevation of cAMP and subsequent activation of the Exchange protein directly activated by cAMP 1 (Epac1).[4]
-
Reduction of Pro-Inflammatory Mediator Release: In neutrophils from COPD patients, this compound strongly inhibits the release of interleukin-8 (IL-8) and matrix metallopeptidase 9 (MMP-9).[5][6] For instance, it can inhibit cigarette smoke extract (CSE)-induced IL-8 secretion by up to 88.9% in neutrophils from COPD patients.[7]
-
Suppression of Adhesion: The compound reduces the firm adhesion of neutrophils to activated platelets and endothelium under flow conditions.[8]
-
Reversal of Corticosteroid Resistance: this compound can reverse corticosteroid resistance in neutrophils from COPD patients, showing additive or synergistic effects when combined with dexamethasone.[5][6][7]
Table 1: Quantitative Effects of this compound on Neutrophils
| Parameter Measured | Stimulus | Cell Source | Effect of this compound | Reference |
| IL-8 Secretion | Cigarette Smoke Extract (5%) | Healthy & COPD Neutrophils | Up to 90.4% (Healthy) and 88.9% (COPD) inhibition. | [7] |
| Chemotaxis | CXCL1, Leukotriene B4 | COPD Neutrophils | Concentration-dependent inhibition. | [4] |
| Adhesion to Platelets | Flow Conditions (10 dynes/cm²) | Human Neutrophils | Reduced adhesion (71±7 cells/field vs 106±18 control at 100nM). | [8] |
| Adhesion to Endothelium | P-selectin Induced | Human Neutrophils | Reduced adhesion (35±7 cells/field vs 59±11 control at 100nM). | [8] |
Macrophages
Alveolar macrophages are critical in orchestrating the inflammatory response within the lungs. Roflumilast and its N-oxide metabolite effectively suppress the activation of these cells.
Key Effects:
-
Inhibition of Cytokine and Chemokine Release: this compound concentration-dependently reduces the lipopolysaccharide (LPS)-stimulated release of multiple pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), CCL2, CCL3, CCL4, and CXCL10.[9] However, it does not significantly alter the release of the neutrophil chemoattractants CXCL1 and CXCL8 from these cells.[9]
-
Potentiation by Prostaglandin E2 (PGE2): The inhibitory effects of this compound on macrophages are significantly enhanced by the presence of PGE2, which stimulates cAMP synthesis, thereby amplifying the signal.[9][10]
Table 2: Quantitative Effects of this compound on Human Lung Macrophages
| Parameter Measured | Stimulus | Effect of this compound (1 µM) | pD₂ Value (Roflumilast) | Reference |
| TNF-α Release | LPS | ~50% inhibition | 9.6 ± 0.3 | [9][11] |
| CCL2 Release | LPS | ~40% inhibition | 9.0 ± 0.4 | [9] |
| CCL3 Release | LPS | ~45% inhibition | 9.1 ± 0.3 | [9] |
| CCL4 Release | LPS | ~55% inhibition | 9.4 ± 0.4 | [9] |
| CXCL10 Release | LPS | ~40% inhibition | 8.8 ± 0.5 | [9] |
| CXCL8 Release | LPS | No significant alteration | - | [9] |
Eosinophils
Eosinophilic inflammation is a key characteristic of allergic asthma and is present in a subset of COPD patients. Roflumilast has been shown to reduce eosinophil numbers and activity.
Key Effects:
-
Reduction in Sputum Counts: Clinical studies have demonstrated that oral roflumilast treatment significantly reduces the absolute number of eosinophils in the induced sputum of COPD patients by approximately 50.0%.[12]
-
Inhibition of Eosinophil Activity: Treatment with roflumilast leads to a significant reduction in the levels of eosinophil cationic protein (ECP), a marker of eosinophil activation, in sputum.[12]
-
Inhibition of Influx: In a human model of endotoxin challenge, roflumilast attenuated the influx of eosinophils into the airways by 74%.[13]
While much of the clinical data is for the parent drug roflumilast, these effects are mediated by its active N-oxide metabolite. The primary mechanism is believed to be the inhibition of eosinophil chemotaxis and activation by increasing intracellular cAMP.[3]
Signaling Pathways and Visualizations
The central mechanism of action for this compound across all inflammatory cells is the inhibition of PDE4, leading to elevated intracellular cAMP levels. This increase in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Activation of these pathways leads to the inhibition of pro-inflammatory transcription factors like NF-κB and MAPK pathways, ultimately suppressing the production of inflammatory mediators.[14]
Caption: this compound's core signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: LPS-Induced TNF-α Release Assay in Macrophages
This protocol is adapted from methodologies used to assess cytokine release from macrophages.[9][15][16][17]
-
Cell Isolation and Culture:
-
Isolate human lung macrophages from bronchoalveolar lavage fluid or use a macrophage-like cell line (e.g., THP-1 or RAW 264.7).
-
Seed the cells (e.g., 1-2 x 10⁵ cells/well) in a 96-well plate and culture overnight in appropriate media (e.g., RPMI 1640 with 10% FBS) to allow adherence.[15]
-
-
Pre-incubation with Inhibitor:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the TNF-α concentration based on a standard curve.
-
Caption: Experimental workflow for a macrophage cytokine release assay.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard method for assessing the directed migration of neutrophils.[4]
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA).
-
-
Assay Setup:
-
Use a Boyden microchamber apparatus with a polycarbonate filter (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant solution (e.g., CXCL1 or LTB4) to the lower wells.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Place the neutrophil suspension into the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes to allow cell migration through the filter towards the chemoattractant.
-
-
Quantification:
-
After incubation, remove the filter and discard the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik stain).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a common method to measure changes in the key second messenger, cAMP.[18][19][20]
-
Cell Preparation:
-
Culture the inflammatory cells of interest (e.g., neutrophils, macrophages) in a multi-well plate until they reach the desired confluency.
-
-
Cell Treatment:
-
Pre-treat cells with this compound at desired concentrations for a specified time (e.g., 30 minutes).
-
If applicable, stimulate the cells with an agent known to increase adenylyl cyclase activity (e.g., forskolin or PGE2) to induce cAMP production.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. This stops enzymatic activity and releases intracellular cAMP.
-
-
cAMP Quantification:
-
Use a competitive immunoassay or a bioluminescence-based assay kit (e.g., Promega cAMP-Glo™) to measure the cAMP concentration in the cell lysate.[18][19]
-
These assays typically involve a cAMP-dependent protein kinase. The amount of light produced or signal generated is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve with known cAMP concentrations to determine the amount of cAMP in the experimental samples.
-
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Inhibitory Effect of the PDE4 Inhibitor Roflumilast on Neutrophil Migration in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reverses corticosteroid resistance in neutrophils from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 12. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.sg]
- 19. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 20. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
Safety Operating Guide
Navigating the Disposal of Roflumilast N-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of roflumilast N-oxide, ensuring compliance with regulatory standards and fostering a culture of safety.
This compound is an active metabolite of roflumilast, an inhibitor of phosphodiesterase 4 (PDE4)[1]. While specific hazard information is limited, it is prudent to handle it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield[2].
-
Hand Protection: Chemical-resistant gloves, inspected prior to use[3].
-
Body Protection: A lab coat or impervious clothing to prevent skin contact[2][3].
In the event of accidental release, avoid dust formation and ensure adequate ventilation[2][3][4]. Spills should be swept or vacuumed up and placed into a suitable, closed container for disposal[3][5]. Avoid discharge into drains, water courses, or onto the ground[2].
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department or the licensed disposal company.
-
-
Consult with a Licensed Disposal Company:
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company[2].
-
This company will provide specific instructions on packaging, labeling, and transportation.
-
-
Incineration:
-
Contaminated Materials:
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several regulatory bodies. In the United States, these include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7].
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances[6][8][9].
It is imperative to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal[2].
Quantitative Disposal Data
| Parameter | Guideline |
| Hazardous Waste Status | To be determined by a licensed disposal company based on the specific characteristics and concentration of the waste stream. |
| Container Type | To be specified by the licensed disposal company, typically a sealed, labeled container compatible with the chemical properties of this compound. |
| Labeling Requirements | Must comply with Department of Transportation (DOT) and EPA regulations. The licensed disposal company will provide specific labeling instructions. |
| Storage Time Limits | Varies based on the quantity of hazardous waste generated at the facility. Consult your institution's EHS guidelines and local regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling roflumilast N-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling roflumilast N-oxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutical-related compound with unknown potency, and its toxicological properties have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with care, employing appropriate personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield is recommended where splashing is possible.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] A complete suit protecting against chemicals is advised.[1] Handle with gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | Use a laboratory fume hood or other local exhaust ventilation.[2] In situations with potential for dust or aerosol formation, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate.[1] A self-contained breathing apparatus should be used for spills.[3] |
II. First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing.[2] If symptoms develop or persist, call a physician.[2] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water.[2] Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[2] |
| Ingestion | Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2] |
III. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably in a fume hood.[1][2]
Storage:
-
For long-term storage, keep in a freezer at temperatures under -20°C.[4]
IV. Spill and Disposal Plan
In the event of a spill or for routine disposal, adhere to the following procedures to mitigate environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[1] Avoid inhaling dust from the spilled material.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]
-
Clean-up: Sweep up or vacuum the spilled material, avoiding dust generation.[2] Place in a suitable, closed container for disposal.[1]
Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
-
Dispose of contaminated packaging in the same manner as the unused product.[1][2][5]
-
Ensure all federal, state, and local regulations for disposal are followed.[2]
V. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting, from receiving to disposal.
Caption: Standard Operating Procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
